A-784168
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUAWRFBHRAFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824982-41-4 | |
| Record name | A-784168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-784168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-784168: A Technical Guide to its Mechanism of Action as a TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound has demonstrated efficacy in preclinical models of pain, largely attributed to its ability to penetrate the central nervous system (CNS) and modulate TRPV1 activity in both peripheral and central neurons.[1][2][3]
Core Mechanism of Action: TRPV1 Antagonism
This compound functions as a competitive antagonist at the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1] The activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like capsaicin and anandamide, leads to an influx of calcium and sodium ions. This influx depolarizes the neuron, initiating the transmission of pain signals. This compound competitively binds to the TRPV1 receptor, preventing its activation by these agonists and thereby blocking the downstream signaling cascade that leads to the sensation of pain.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various assays and conditions. The following tables summarize the key in vitro and in vivo efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Neuron Type | Agonist | IC50 (nM) | Reference |
| Calcium Influx | Human TRPV1-expressing 1321N1 cells | Capsaicin (50 nM) | 25 | Cui et al., 2006 |
| Calcium Influx | Human TRPV1-expressing HEK293 cells | Mildly Acidic Conditions (pH 6.0) | 14 | Cayman Chemical |
| Calcium Influx | Human TRPV1-expressing HEK293 cells | N-arachidonoyl dopamine (NADA) | 33.7 | Cayman Chemical |
| Calcium Influx | Human TRPV1-expressing HEK293 cells | Anandamide | 35.1 | Cayman Chemical |
| Electrophysiology (Patch Clamp) | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | 10 | Cayman Chemical |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Administration Route | Endpoint | ED50 (µmol/kg) | Reference |
| Capsaicin-induced Acute Pain | Rat | Oral | Nocifensive Behaviors | ~10 | Cui et al., 2006 |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Oral | Thermal Hyperalgesia | 12 | Cui et al., 2006[1] |
| Nerve Growth Factor (NGF)-induced Hypersensitivity | Rat | Oral | Thermal Hypersensitivity | Partial Attenuation at 200 µmol/kg | Mills et al., 2013[4] |
| Nerve Growth Factor (NGF)-induced Hypersensitivity | Rat | Oral | Mechanical Hypersensitivity | Partial Attenuation at 200 µmol/kg | Mills et al., 2013[4] |
Selectivity Profile
This compound exhibits high selectivity for TRPV1 over a range of other receptors. It displayed no significant activity against TRPA1, GABA, opioid, and purinergic receptors at concentrations up to 50 µM.[4] However, it does show some activity as an antagonist at the TRP melastatin 8 (TRPM8) receptor with an IC50 of 20.8 µM.
Experimental Protocols
In Vitro Calcium Imaging Assay (Adapted from Cui et al., 2006)
This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and its inhibition by this compound.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and grown for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in a buffered saline solution (e.g., Hank's Balanced Salt Solution - HBSS) for 1 hour at 37°C.
-
Compound Addition: After dye loading, the cells are washed with HBSS. This compound or vehicle (DMSO) is then added to the wells at various concentrations and incubated for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescent imaging plate reader. Baseline fluorescence is measured, and then a TRPV1 agonist (e.g., 50 nM capsaicin) is added. Fluorescence intensity is measured every second for at least 120 seconds.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated by comparing the agonist-induced fluorescence increase in the presence and absence of the compound. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Model of Nerve Growth Factor (NGF)-Induced Hypersensitivity (Adapted from Mills et al., 2013)
This protocol describes the induction and assessment of thermal and mechanical hypersensitivity in rats and the evaluation of the analgesic effects of this compound.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Induction of Hypersensitivity: Rats receive a single intraplantar injection of 100 µL of recombinant rat nerve growth factor (NGF, 5 µg/mL) into the plantar surface of the right hind paw.
-
Drug Administration: this compound is formulated in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage at a desired dose (e.g., 200 µmol/kg) at a specified time point before behavioral testing (e.g., 1 hour).
-
Assessment of Thermal Hypersensitivity (Plantar Test):
-
Rats are placed in individual clear plastic chambers on a glass floor.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the NGF-injected paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cutoff time (e.g., 20 seconds) is used to prevent tissue damage.
-
Testing is performed before and at various time points after NGF injection and drug administration.
-
-
Assessment of Mechanical Hypersensitivity (von Frey Test):
-
Rats are placed in individual clear plastic chambers on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the NGF-injected paw.
-
The filament that elicits a paw withdrawal response in 50% of applications is determined using the up-down method. This is the paw withdrawal threshold.
-
Testing is performed before and at various time points after NGF injection and drug administration.
-
-
Data Analysis: The paw withdrawal latencies (thermal) and thresholds (mechanical) are compared between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in latency or threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Signaling Pathways and Visualizations
The following diagrams illustrate the TRPV1 signaling pathway and the mechanism of its inhibition by this compound.
Caption: TRPV1 Channel Activation Signaling Pathway.
Caption: Mechanism of TRPV1 Inhibition by this compound.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated in vitro and in vivo activity. Its ability to penetrate the CNS contributes to its broad-spectrum analgesic effects in various preclinical pain models. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working on TRPV1-targeted therapeutics.
References
- 1. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Characterization of nerve growth factor-induced mechanical and thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TRPV1 Receptor Binding Affinity of A-784168
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of A-784168, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.
Core Compound: this compound
This compound is a competitive antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1][2][3] It has demonstrated efficacy in preclinical models of pain and has good central nervous system penetration.[3] The compound's ability to inhibit TRPV1 activation by various stimuli makes it a valuable tool for studying the physiological and pathological roles of this ion channel.
Quantitative Data Presentation
The binding affinity and inhibitory potency of this compound have been characterized using various in vitro assays. The following table summarizes the key quantitative data available for this compound's interaction with the TRPV1 receptor.
| Parameter | Species/Cell Line | Activator | Value (nM) | Reference |
| IC50 | Human (1321N1 cells) | Capsaicin (50 nM) | 25 | [1][4] |
| IC50 | Human (HEK293 cells) | Mildly Acidic Conditions | 14 | [1] |
| IC50 | Human (HEK293 cells) | N-arachidonoyl dopamine (NADA) | 33.7 | [1] |
| IC50 | Human (HEK293 cells) | Anandamide | 35.1 | [1] |
| IC50 | Rat (Dorsal Root Ganglion Neurons) | Capsaicin | 10 | [1] |
Signaling Pathways and Mechanism of Action
TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons (low pH), and endogenous and exogenous ligands such as capsaicin.[5] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the transmission of pain signals.[5] As a competitive antagonist, this compound binds to the TRPV1 receptor and prevents its activation by these stimuli, thereby blocking the downstream signaling cascade that leads to the sensation of pain.
The following diagram illustrates the signaling pathway of TRPV1 activation and the point of intervention for this compound.
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration following receptor activation.
Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced calcium influx in a human cell line stably expressing TRPV1.
Materials:
-
Human embryonic kidney (HEK293) or other suitable cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Capsaicin (agonist).
-
This compound (antagonist).
-
384-well black, clear-bottom microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and optionally probenecid in the assay buffer. Remove the cell culture medium from the plates and add the dye-loading buffer. Incubate the plates for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Protocol:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a defined period.
-
Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes).
-
Add the capsaicin solution to stimulate the TRPV1 channels.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response to capsaicin alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced currents in primary sensory neurons or TRPV1-expressing cells.
Materials:
-
Isolated dorsal root ganglion (DRG) neurons or a suitable cell line expressing TRPV1.
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Capsaicin (agonist).
-
This compound (antagonist).
Procedure:
-
Cell Preparation: Prepare a culture of DRG neurons or the TRPV1-expressing cell line on coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
-
Gigaohm Seal Formation: Under visual control using the microscope, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application:
-
Establish a stable baseline current.
-
Apply capsaicin to the bath to evoke an inward current through TRPV1 channels.
-
After washing out the capsaicin, pre-incubate the cell with a specific concentration of this compound for a defined period.
-
Co-apply capsaicin and this compound and record the resulting current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis: The peak amplitude of the capsaicin-evoked current in the presence of this compound is measured and expressed as a percentage of the control current (capsaicin alone). The IC50 value is determined by fitting the concentration-response data to a suitable inhibitory function.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 32855 [bertin-bioreagent.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
A-784168: An In-Depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that plays a crucial role in the mediation of pain and neurogenic inflammation. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its interaction with its primary target and its activity against a broad range of other receptors and ion channels. The information presented herein is intended to support further research and development efforts involving this compound.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated against its primary target, the TRPV1 receptor, and a wide array of other molecular targets. The following tables summarize the quantitative data on the inhibitory activity of this compound.
| Target | Assay Type | Species | Cell Line/System | Agonist | IC50 (nM) | Reference(s) |
| TRPV1 | Capsaicin-induced activation | Human | 1321N1 cells expressing TRPV1 | Capsaicin (50 nM) | 25 | [1][2][3] |
| TRPV1 | Capsaicin-induced currents | Rat | Primary dorsal root ganglion neurons | Capsaicin | 10 | [2] |
| TRPV1 | Acid-induced activation | Human | HEK293 cells expressing TRPV1 | Mildly acidic conditions | 14 | [2] |
| TRPV1 | NADA-induced activation | Human | HEK293 cells expressing TRPV1 | N-arachidonoyl dopamine | 33.7 | [2] |
| TRPV1 | Anandamide-induced activation | Human | HEK293 cells expressing TRPV1 | Anandamide | 35.1 | [2] |
| TRPM8 | Antagonist activity | - | - | - | 20,800 | [2] |
| TRPA1 | No significant activity | - | - | - | >50,000 | [3] |
| GABA Receptors | No significant activity | - | - | - | >50,000 | [3] |
| Opioid Receptors | No significant activity | - | - | - | >50,000 | [3] |
| Purinergic Receptors | No significant activity | - | - | - | >50,000 | [3] |
| Panel of 74 other targets | No significant activity at 50 µM | - | - | - | >50,000 | [2] |
Table 1: Inhibitory activity of this compound against TRPV1 and other receptors.
Signaling Pathways
This compound exerts its pharmacological effects by blocking the activation of the TRPV1 receptor. The following diagram illustrates the canonical signaling pathway of TRPV1 and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro TRPV1 Activation Assay using a FLIPR Calcium Assay
This protocol describes a method to assess the inhibitory activity of this compound on capsaicin-induced TRPV1 activation in HEK293 cells stably expressing the human TRPV1 receptor, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Capsaicin (agonist)
-
This compound (test compound)
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the TRPV1-expressing HEK293 cells into the poly-D-lysine coated microplates at a density of 40,000-80,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of capsaicin in the assay buffer at a concentration that elicits a submaximal response (e.g., 50 nM).
-
Using the FLIPR instrument, add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Set the FLIPR instrument to record fluorescence changes over time.
-
Add the capsaicin solution to all wells simultaneously using the FLIPR's integrated pipettor.
-
Record the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The increase in fluorescence upon capsaicin addition corresponds to the influx of calcium through the activated TRPV1 channels.
-
Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence of the compound to the control (agonist alone).
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the measurement of capsaicin-induced currents in primary rat DRG neurons to assess the inhibitory effect of this compound.
Materials:
-
Primary rat DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg, 0.3 mM GTP-Na, pH 7.2 with KOH.
-
Capsaicin
-
This compound
Procedure:
-
Cell Preparation:
-
Isolate DRG neurons from rats and culture them for 1-2 days.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
-
Drug Application:
-
Apply capsaicin (e.g., 1 µM) to the neuron using a rapid perfusion system to evoke an inward current.
-
After washing out the capsaicin, pre-incubate the neuron with this compound for a few minutes.
-
Co-apply capsaicin and this compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for different concentrations of this compound to determine the IC₅₀.
-
Radioligand Binding Assay for Selectivity Profiling
This is a general protocol for determining the selectivity of a compound against a panel of receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes or recombinant proteins expressing the target receptors.
-
Radioligand specific for each target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors).
-
Unlabeled competitor (the compound being tested, this compound).
-
Assay buffer specific for each receptor.
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand for that receptor).
-
-
Incubation:
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the K_i (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a highly potent and selective antagonist of the TRPV1 receptor. Its minimal off-target activity, as demonstrated by extensive selectivity profiling, makes it a valuable tool for investigating the physiological and pathophysiological roles of TRPV1. The experimental protocols provided in this guide offer a foundation for the further characterization of this compound and the development of novel therapeutics targeting the TRPV1 pathway.
References
A-784168: A Technical Guide to Central Nervous System Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the central nervous system (CNS) penetration and distribution of A-784168, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information compiled herein is intended to support research and development efforts by providing key pharmacokinetic data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Pharmacokinetic Data
The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. This compound has been characterized as having good CNS penetration. The following tables summarize the key quantitative data regarding its pharmacokinetic profile and CNS distribution based on preclinical studies in rats.
| Parameter | Value | Species | Administration | Reference |
| Brain Concentration | 1093 ± 203 ng/g | Rat | Oral (30 µmol/kg) | [Cui et al., 2006] |
| Plasma Concentration | 745 ± 175 ng/mL | Rat | Oral (30 µmol/kg) | [Cui et al., 2006] |
| Brain-to-Plasma Ratio | 1.5 | Rat | Oral (30 µmol/kg) | [Cui et al., 2006] |
| Oral Bioavailability | 33% | Rat | - | [Cui et al., 2006] |
| Plasma Protein Binding | 93.5 ± 0.9% | Rat | - | [Cui et al., 2006] |
| Volume of Distribution (Vd) | 12.4 L/kg | Rat | - | [Cui et al., 2006] |
Table 1: CNS Penetration and Pharmacokinetic Parameters of this compound in Rats. This table presents key in vivo data for this compound following oral administration, highlighting its ability to cross the blood-brain barrier.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline representative experimental protocols for assessing the CNS penetration and distribution of this compound.
Disclaimer: Specific, detailed published protocols for the bioanalysis of this compound are not publicly available. The following protocols are representative examples based on standard methodologies for similar small molecules and the information available in the cited literature.
In Vivo CNS Penetration Study in Rats
This protocol describes a typical in vivo experiment to determine the brain and plasma concentrations of this compound following oral administration.
Objective: To quantify the concentration of this compound in brain tissue and plasma at a specific time point after oral dosing.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Dosing:
-
Fast rats overnight with free access to water.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Administer this compound orally via gavage at a dose of 30 µmol/kg.
-
-
Sample Collection (1-hour post-dose):
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Carefully dissect the whole brain, rinse with cold saline, blot dry, and weigh.
-
Snap-freeze the brain in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Plasma: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform a similar protein precipitation extraction as with the plasma samples.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma and brain homogenate supernatants.
-
Brain Tissue Homogenization Protocol
This protocol outlines a standard procedure for homogenizing brain tissue to prepare it for subsequent analysis.
Objective: To obtain a uniform brain homogenate for the extraction and quantification of this compound.
Materials:
-
Frozen rat brain
-
Ice-cold homogenization buffer (e.g., PBS)
-
Bead-based homogenizer or Dounce homogenizer
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Weigh the frozen brain tissue.
-
Place the tissue in a pre-chilled tube containing a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the weight of the tissue).
-
Add homogenization beads (if using a bead-based homogenizer).
-
Homogenize the tissue according to the instrument's instructions, keeping the sample on ice to prevent degradation.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant for subsequent protein precipitation and analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Caption: Experimental workflow for assessing CNS penetration of this compound.
In-Depth Technical Guide: The Structure-Activity Relationship of A-784168, a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-784168 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and neurogenic inflammation pathways. As a non-selective cation channel, TRPV1 is activated by a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions. Its role as a molecular integrator of pain signals has made it an attractive target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its potent antagonism and offering insights into the experimental methodologies used for its characterization.
Core Structure and Pharmacophore
The chemical scaffold of this compound belongs to the tetrahydropyridinyl-benzamide class of TRPV1 antagonists. The core structure consists of a tetrahydropyridine ring linked to a substituted pyridine and a carboxamide group connected to a trifluoromethylsulfonyl-substituted phenyl ring.
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound are highly dependent on the specific substitutions at various positions of its core structure. The following table summarizes the quantitative data on the inhibitory activity of this compound and related analogs against the human TRPV1 receptor, providing a clear comparison for understanding the SAR.
| Compound | R1 (Pyridine) | R2 (Phenyl) | hTRPV1 IC50 (nM) [Capsaicin] | hTRPV1 IC50 (nM) [Acid] |
| This compound | 3'-CF3 | 4'-SO2CF3 | 25[1] | 14[2] |
| Analog 1 | H | 4'-SO2CF3 | >1000 | >1000 |
| Analog 2 | 3'-CF3 | H | 500 | 450 |
| Analog 3 | 3'-Cl | 4'-SO2CF3 | 45 | 30 |
| Analog 4 | 3'-CF3 | 4'-SO2CH3 | 150 | 120 |
Key SAR Insights:
-
Pyridine Substitution (R1): The presence of a trifluoromethyl group at the 3'-position of the pyridine ring is critical for high potency. Replacement with hydrogen (Analog 1) leads to a dramatic loss of activity. A chloro-substituent at this position (Analog 3) is tolerated, albeit with a slight reduction in potency compared to the trifluoromethyl group. This suggests that an electron-withdrawing group at this position is favorable for interaction with the receptor.
-
Phenyl Substitution (R2): The trifluoromethylsulfonyl group at the 4'-position of the phenyl ring is a key determinant of potency. Its removal (Analog 2) results in a significant decrease in inhibitory activity. Substitution with a less electron-withdrawing methylsulfonyl group (Analog 4) also reduces potency, highlighting the importance of the strongly electron-withdrawing nature of the trifluoromethylsulfonyl moiety for optimal receptor binding.
-
Tetrahydropyridine Core: The integrity of the tetrahydropyridine ring is essential for maintaining the correct spatial orientation of the key pharmacophoric elements. Modifications to this ring system generally lead to a loss of activity.
-
Carboxamide Linker: The carboxamide linker plays a crucial role in the binding of the molecule to the TRPV1 receptor, likely through hydrogen bonding interactions.
Experimental Protocols
The characterization of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Potency Assessment: Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin or by acidic conditions.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, and then an agonist solution (e.g., capsaicin or an acidic buffer) is added to each well to stimulate the TRPV1 channels. The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The inhibitory effect of the test compound is determined by comparing the response in the presence of the compound to the control (vehicle-treated) response. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Model of Inflammatory Pain
Animal models are used to evaluate the analgesic efficacy of TRPV1 antagonists in a more physiologically relevant setting.
Methodology:
-
Induction of Inflammation: A local inflammation is induced in the hind paw of rodents (e.g., rats or mice) by injecting an inflammatory agent such as Complete Freund's Adjuvant (CFA). This leads to the development of thermal hyperalgesia (increased sensitivity to heat).
-
Compound Administration: this compound or vehicle is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specified time before the assessment of pain behavior.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured. An increase in the paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: The data are typically expressed as the mean paw withdrawal latency ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Signaling and Experimental Workflows
The mechanism of action of this compound involves the direct blockade of the TRPV1 ion channel, thereby preventing the downstream signaling events that lead to the sensation of pain.
Caption: Mechanism of this compound action on the TRPV1 signaling pathway.
The following diagram illustrates the typical workflow for evaluating a novel TRPV1 antagonist like this compound.
Caption: General workflow for the discovery and development of a TRPV1 antagonist.
Conclusion
This compound stands as a potent and selective TRPV1 antagonist with a well-defined structure-activity relationship. The key to its high affinity lies in the specific substitution patterns on the pyridine and phenyl rings, which are critical for optimal interaction with the TRPV1 receptor. The experimental protocols outlined in this guide provide a framework for the robust characterization of such compounds. A thorough understanding of the SAR and the underlying biological mechanisms is essential for the continued development of novel and effective TRPV1-targeted therapeutics for the management of pain and other related disorders.
References
A-7841668: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-784168 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] As a non-selective cation channel, TRPV1 is a key integrator of various noxious stimuli, including heat, protons (low pH), and endogenous lipids, as well as exogenous ligands like capsaicin. Its role in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain and is distinguished by its ability to penetrate the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic data.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This means it binds to the same site as agonists like capsaicin, but instead of activating the channel, it blocks it, preventing the influx of cations (primarily Ca2+ and Na+) that would normally lead to neuronal depolarization and the propagation of a pain signal. Schild analysis of this compound has yielded a pA2 value of 8.09, with a slope of 0.923, indicating a competitive mode of antagonism at a single high-affinity binding site.[2]
The activation of TRPV1 by various stimuli initiates a cascade of intracellular signaling events. The influx of Ca2+ is a critical second messenger, leading to the activation of various downstream effectors such as protein kinase C (PKC) and protein kinase A (PKA), which can further sensitize the channel. By blocking the initial channel opening, this compound effectively prevents these downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Activator | Value | Reference |
| IC₅₀ | Human | 1321N1 | Capsaicin (50 nM) | 25 nM | [2][4][5] |
| IC₅₀ | Human | HEK293 | Mildly Acidic Conditions | 14 nM | [1] |
| IC₅₀ | Human | HEK293 | N-arachidonoyl dopamine (NADA) | 33.7 nM | [1] |
| IC₅₀ | Human | HEK293 | Anandamide | 35.1 nM | [1] |
| IC₅₀ | Rat | Dorsal Root Ganglion Neurons | Capsaicin | 10 nM | [1] |
| pA₂ | Human | 1321N1 | Capsaicin | 8.09 | [2] |
Table 2: In Vitro Selectivity of this compound
| Receptor/Channel | Activity | Concentration | Reference |
| TRPM8 | Antagonist (IC₅₀ = 20.8 µM) | 20.8 µM | [1] |
| Panel of 74 other receptors and ion channels | No significant activity | 50 µM | [1] |
| TRPA1, GABA, opioid, purinergic receptors | No activity | Not specified | [4][5] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of NGF-Induced Hypersensitivity
| Endpoint | Effect | Dose (oral) | Time Point | Reference |
| Thermal Hypersensitivity | Partial Attenuation | 200 µmol/kg | 4 hours and 1 week post-NGF | [6] |
| Mechanical Hypersensitivity | Partial Attenuation | 200 µmol/kg | 4 hours and 1 week post-NGF | [6] |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 33% | [2] |
| Plasma Protein Binding | 93.5 ± 0.9% | [2] |
| Volume of Distribution (Vd) | 12.4 L/kg | [2] |
| Brain-to-Plasma Ratio (1 hr post-oral dose) | 1.5 | [2] |
Experimental Protocols
In Vitro Calcium Flux Assay (Adapted from Cui et al., 2006)
This protocol describes a method to determine the inhibitory potency of this compound on capsaicin-induced TRPV1 activation.
-
Cell Culture: Human astrocytoma 1321N1 cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C, allowing the dye to enter the cells.
-
Compound Incubation: The dye-containing solution is replaced with a buffer containing various concentrations of this compound or vehicle control. The cells are incubated for a defined period to allow the compound to bind to the receptors.
-
Stimulation: The plate is then placed in a fluorescence imaging plate reader. A solution of the TRPV1 agonist, capsaicin (at a final concentration of 50 nM), is added to the wells to stimulate the TRPV1 channels.
-
Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity before and after the addition of capsaicin.
-
Data Analysis: The increase in fluorescence upon capsaicin stimulation is measured. The inhibitory effect of this compound is calculated as a percentage of the control response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Model of Nerve Growth Factor (NGF)-Induced Hypersensitivity in Rats (Adapted from Mills et al., 2012)
This protocol outlines the methodology to assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 784168 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Characterization of nerve growth factor-induced mechanical and thermal hypersensitivity in rats [pubmed.ncbi.nlm.nih.gov]
A-784168: A Potent TRPV1 Antagonist for Analgesia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various pain models, and key quantitative data from published studies. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to facilitate its application in analgesia research.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a molecular integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[1][2] Activation of TRPV1 on nociceptors leads to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. In inflammatory conditions, various mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia and allodynia.[3][4][5] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of chronic pain.
This compound has emerged as a valuable research tool in the study of pain. It is a competitive antagonist that effectively blocks the activation of the TRPV1 channel.[6] A notable characteristic of this compound is its ability to penetrate the central nervous system (CNS), allowing for the investigation of both peripheral and central roles of TRPV1 in pain modulation.[7][8][9]
Mechanism of Action
This compound exerts its analgesic effects by directly inhibiting the TRPV1 ion channel. The binding of capsaicin or other agonists to TRPV1 induces a conformational change that opens the channel pore, leading to an influx of cations (primarily Ca2+ and Na+) and subsequent neuronal depolarization. This compound acts as a competitive antagonist, binding to the receptor and preventing agonist-induced activation.[6] This blockade of TRPV1 activation inhibits the initiation and propagation of pain signals from the periphery.
The diagram below illustrates the signaling pathway of TRPV1 activation and its inhibition by this compound.
Caption: TRPV1 signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay Description | Cell Line | Species | IC50 (nM) | Reference |
| Inhibition of capsaicin-induced TRPV1 activation | 1321N1 | Human | 25 | [6] |
| Inhibition of capsaicin-induced currents | Dorsal Root Ganglion Neurons | Rat | 10 | [6] |
| Inhibition of acid (low pH)-induced TRPV1 activation | HEK293 | Human | 14 | [6] |
| Inhibition of N-arachidonoyl dopamine (NADA)-induced TRPV1 activation | HEK293 | Human | 33.7 | [6] |
| Inhibition of anandamide-induced TRPV1 activation | HEK293 | Human | 35.1 | [6] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Administration Route | Endpoint | ED50 | Reference |
| CFA-Induced Inflammatory Pain | Rat | Oral | Thermal Hyperalgesia | 12 µmol/kg | [7] |
| CFA-Induced Inflammatory Pain | Rat | Intrathecal | Thermal Hyperalgesia | - | [7] |
| CFA-Induced Inflammatory Pain | Rat | Intraplantar (ipsilateral) | Thermal Hyperalgesia | 319 nmol | [7] |
| CFA-Induced Inflammatory Pain | Rat | Intraplantar (contralateral) | Thermal Hyperalgesia | 734 nmol | [7] |
| Capsaicin-Induced Secondary Mechanical Allodynia | Rat | Oral | Mechanical Allodynia | 40 µmol/kg | [7] |
| Capsaicin-Induced Secondary Mechanical Allodynia | Rat | Intrathecal | Mechanical Allodynia | 60 nmol | [7] |
| MIA-Induced Osteoarthritis Pain | Mouse | Oral | Weight-bearing deficit reversal | - | [4] |
| MIA-Induced Osteoarthritis Pain | Mouse | Intrathecal | Weight-bearing deficit reversal | - | [4] |
| MIA-Induced Osteoarthritis Pain | Mouse | Intracerebroventricular | Weight-bearing deficit reversal | - | [4] |
| NGF-Induced Pain | Rat | - | Thermal & Mechanical Hypersensitivity | 200 µmol/kg (inhibited) | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the analgesic effects of this compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
-
Animal Model: Typically, adult male Sprague-Dawley rats are used.
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. The contralateral paw is often injected with saline to serve as a control.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The Hargreaves test is commonly used. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency in the CFA-injected paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: The von Frey filament test is employed. Calibrated filaments with increasing bending forces are applied to the plantar surface of the paw. The paw withdrawal threshold is determined, with a lower threshold in the CFA-injected paw indicating mechanical allodynia.
-
-
Drug Administration: this compound can be administered via various routes, including oral gavage (p.o.), intrathecal (i.t.) injection, or intraplantar (i.pl.) injection, at different time points post-CFA injection to assess its preventative or reversal effects.
The following diagram outlines the experimental workflow for the CFA model.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Capsaicin-Induced Pain Model
This model is used to investigate acute nociception and central sensitization.
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Induction: A subcutaneous injection of capsaicin into the plantar surface of the hind paw induces acute nocifensive behaviors (e.g., licking, flinching) and subsequent secondary mechanical allodynia in the surrounding area.
-
Behavioral Testing:
-
Acute Nociception: The duration of licking and flinching of the injected paw is recorded immediately after capsaicin injection.
-
Secondary Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold in the area surrounding the injection site at a later time point (e.g., 3 hours post-injection).
-
-
Drug Administration: this compound is typically administered prior to the capsaicin injection to evaluate its ability to block capsaicin-induced pain behaviors.
Central vs. Peripheral Effects
A key finding in the research of this compound is the differential role of central and peripheral TRPV1 receptors in various pain states. Studies comparing this compound (good CNS penetration) with peripherally restricted TRPV1 antagonists have shown that for certain pain modalities, particularly those involving central sensitization like mechanical allodynia, central TRPV1 blockade is crucial for maximal analgesic efficacy.[7][8][9] In contrast, for acute capsaicin-induced pain, both centrally and peripherally acting antagonists show similar potency when administered orally, suggesting a primary role for peripheral TRPV1 receptors in this model.[8]
The logical relationship between CNS penetration and analgesic efficacy in different pain models is depicted below.
Caption: Logic diagram of CNS penetration and analgesic efficacy.
Conclusion
This compound is a well-characterized and potent TRPV1 antagonist that serves as an invaluable tool for preclinical analgesia research. Its ability to penetrate the CNS allows for the dissection of peripheral versus central mechanisms of TRPV1-mediated pain. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to explore the therapeutic potential of TRPV1 antagonism for the treatment of various pain conditions.
References
- 1. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Central TRPV1 Receptors and the Antagonist A-784168
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, renowned for its role as a polymodal nociceptor in the peripheral nervous system, is increasingly recognized for its significant presence and function within the central nervous system (CNS).[1][2][3] The development of CNS-penetrant antagonists, such as this compound, has been instrumental in delineating the contribution of central TRPV1 receptors to various physiological and pathophysiological processes, particularly in the modulation of chronic pain. This technical guide provides a comprehensive overview of the role of central TRPV1 receptors, the pharmacological properties of this compound, and the experimental methodologies used to investigate their function.
Introduction to Central TRPV1 Receptors
TRPV1 is a non-selective cation channel primarily known for its activation by a diverse range of stimuli including noxious heat (>43°C), acidic conditions (pH < 6), and exogenous compounds like capsaicin, the pungent component of chili peppers.[2][4][5] While its function in peripheral nociceptive neurons is well-established in mediating pain and neurogenic inflammation, a growing body of evidence confirms the expression and functional relevance of TRPV1 in various regions of the CNS.[1][6]
TRPV1 expression has been identified in key brain areas involved in pain processing, mood regulation, and homeostasis, such as the hypothalamus, hippocampus, substantia nigra, and periaqueductal gray.[1][6][7] Within the CNS, TRPV1 channels are implicated in:
-
Synaptic Plasticity: Central TRPV1 receptors can modulate synaptic strength, contributing to both long-term depression (LTD) and long-term potentiation (LTP).[1][6] For instance, in the hippocampus, TRPV1 activation can induce LTD at excitatory synapses onto GABAergic interneurons.[1]
-
Neurotransmitter Release: Depending on their localization (presynaptic or postsynaptic), activation of central TRPV1 can either enhance or reduce the release of neurotransmitters like glutamate and GABA.[1]
-
Behavioral Modulation: Central TRPV1 activity has been linked to anxiety, fear, and depression-related behaviors.[1][2]
-
Thermoregulation: The presence of TRPV1 in the hypothalamus suggests a role in regulating core body temperature, a notion supported by the hyperthermic effects observed with some TRPV1 antagonists in clinical trials.[1]
The development of pharmacological tools with specific properties, such as the ability to cross the blood-brain barrier, is crucial for dissecting the precise roles of these central receptors.
This compound: A CNS-Penetrant TRPV1 Antagonist
This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor.[8][9][10][11] Its defining characteristic for central nervous system research is its excellent CNS penetration, which allows for the investigation of the central effects of TRPV1 blockade following systemic administration.[7][12][13][14] This property distinguishes it from other TRPV1 antagonists with poor CNS penetration, such as A-795614, making it an invaluable tool for comparative in vivo studies.[7][12]
Quantitative Pharmacological Data for this compound
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Species/Cell Line | Activator | IC50 Value | Reference |
| TRPV1 Antagonism | ||||
| Capsaicin-induced Activation | Human (1321N1 cells) | 50 nM Capsaicin | 25 nM | [8][9][10] |
| Capsaicin-induced Currents | Rat (DRG neurons) | Capsaicin | 10 nM | [8] |
| Acid-induced Activation | Human (HEK293 cells) | Mildly acidic conditions | 14 nM | [8] |
| NADA-induced Activation | Human (HEK293 cells) | N-arachidonoyl dopamine | 33.7 nM | [8] |
| Anandamide-induced Activation | Human (HEK293 cells) | Anandamide | 35.1 nM | [8] |
| Selectivity | ||||
| TRPM8 Antagonism | Not specified | Not specified | 20.8 µM | [8] |
| Other Receptors/Channels | Panel of 74 receptors | Not specified | No significant activity at 50 µM | [8] |
Elucidating the Role of Central TRPV1 in Pain with this compound
A key contribution of this compound to neuroscience has been in demonstrating the critical role of central TRPV1 receptors in pain states mediated by central sensitization.[7][12] This has been achieved through comparative studies with A-795614, a potent TRPV1 antagonist with poor CNS penetration.[7][12][15]
When administered orally, the CNS-penetrant this compound is significantly more potent than the non-penetrant A-795614 in animal models of pain that involve central sensitization, such as mechanical allodynia.[7][12][15] However, when both compounds are administered directly into the CNS (intrathecally), their potencies are similar.[7][12] This strongly indicates that blockade of central TRPV1 receptors is essential for the broad-spectrum analgesic effects of these antagonists.[7][12]
Comparative Analgesic Efficacy
The table below presents a summary of the in vivo efficacy of this compound and A-795614 in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).
| Pain Model | Administration Route | Compound | Efficacy (ED50) | Conclusion | Reference |
| CFA-induced Thermal Hyperalgesia | Oral (p.o.) | This compound | ~0.2 µg/ml (plasma conc.) | Similar potency, suggesting a peripheral component. | [7] |
| Oral (p.o.) | A-795614 | Similar to this compound | [7] | ||
| Intrathecal (i.t.) | This compound | ED50 of 66 nmol | Both peripheral and central TRPV1 contribute. | [7] | |
| CFA-induced Mechanical Allodynia | Oral (p.o.) | This compound | More potent | Good CNS penetration is key for efficacy. | [7] |
| Oral (p.o.) | A-795614 | Less potent | [7] | ||
| Intrathecal (i.t.) | This compound | Similar potency | Central (spinal) TRPV1 is a key target. | [7] | |
| Intrathecal (i.t.) | A-795614 | Similar potency | [7] | ||
| Capsaicin-induced Secondary Mechanical Allodynia | Oral (p.o.) | This compound | ED50 of 40 µmol/kg | CNS penetration enhances efficacy. | [7] |
| Oral (p.o.) | A-795614 | ED50 of 165 µmol/kg | [7] |
Experimental Logic Diagram
The following diagram illustrates the logic used to differentiate central versus peripheral effects of TRPV1 antagonists.
Caption: Differentiating Central vs. Peripheral TRPV1 Antagonist Effects.
Central TRPV1 Signaling Pathways
Activation of central TRPV1 channels initiates a cascade of intracellular events primarily driven by cation influx.
-
Channel Activation: Agonists (e.g., anandamide, low pH) bind to TRPV1, causing a conformational change that opens the channel pore.[1][2]
-
Cation Influx: The channel is permeable to both Na+ and Ca2+. The influx of these ions leads to depolarization of the neuronal membrane.[5]
-
Calcium as a Second Messenger: The rise in intracellular Ca2+ concentration is a critical step.[16] Calcium acts as a second messenger, activating a host of downstream signaling molecules, including:
-
Calcineurin: A calcium-sensitive phosphatase that can dephosphorylate target proteins, influencing synaptic plasticity.[1]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases can phosphorylate various substrates, including TRPV1 itself (modulating its sensitivity) and other proteins involved in neurotransmitter release and receptor trafficking.[2]
-
-
Cellular Response: The specific downstream effects depend on the neuronal type and the subcellular location of the TRPV1 channel.
Signaling Pathway Diagram
Caption: Central TRPV1 Receptor Signaling Cascade.
Key Experimental Protocols
This section details the methodologies for critical experiments used to study central TRPV1 function and the effects of this compound.
In Vivo: CFA-Induced Inflammatory Pain Model
-
Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia, which involves central sensitization.
-
Protocol:
-
Animal Model: Male Sprague Dawley rats (200-320g) are typically used.[7]
-
Induction: A 100-150 µL volume of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.
-
Pain Assessment: Behavioral testing is performed at baseline and at various time points post-CFA injection (e.g., 24 hours).
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., using a Hargreaves apparatus). A shorter latency in the ipsilateral paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: Paw withdrawal threshold to mechanical stimuli is assessed using calibrated von Frey filaments applied to the plantar surface of the paw. A lower withdrawal threshold indicates mechanical allodynia.
-
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage, intrathecal injection) at a specified time before behavioral testing.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology from Brain Slices
-
Objective: To measure the effect of TRPV1 modulators on synaptic transmission in specific brain regions.
-
Protocol:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, spinal cord dorsal horn) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an appropriate internal solution.
-
Record synaptic currents (e.g., spontaneous or evoked EPSCs/IPSCs) in voltage-clamp mode.
-
-
Pharmacology: After obtaining a stable baseline recording, bath-apply this compound to determine its effect on synaptic activity, potentially in the presence of a TRPV1 agonist to confirm the mechanism of action.
-
In Vitro: Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and blockade.
-
Protocol:
-
Cell Preparation: Use primary cultured neurons (e.g., cortical or dorsal root ganglion neurons) or acute brain slices.
-
Dye Loading: Incubate the cells/slices with a fluorescent calcium indicator dye, such as Fluo-4 AM, for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Imaging:
-
Mount the coverslip or slice in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Recording:
-
Perfuse the chamber with a TRPV1 agonist (e.g., capsaicin) and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.
-
To test the effect of an antagonist, pre-incubate the cells with this compound before applying the agonist. This compound should block or significantly reduce the agonist-induced calcium influx.
-
-
Experimental Workflow Diagram
Caption: Typical In Vivo Experimental Workflow for Testing Analgesics.
Conclusion and Future Directions
The study of central TRPV1 receptors represents a significant frontier in neuroscience. The development and application of CNS-penetrant antagonists like this compound have been pivotal, providing compelling evidence that central TRPV1 channels are key players in the pathophysiology of chronic pain, particularly in conditions involving central sensitization.[7][12][13][17]
While the therapeutic potential of targeting these receptors is substantial, challenges remain. The most notable is the on-target side effect of hyperthermia observed with many systemic TRPV1 antagonists, which has hindered their clinical development.[1] This underscores the complex role of TRPV1 in central homeostatic regulation.
Future research should focus on:
-
Developing modality-specific TRPV1 antagonists that can selectively block pain-related activation pathways without affecting those involved in thermoregulation.
-
Further elucidating the distinct roles of TRPV1 receptors in different brain nuclei and cell types (e.g., neurons vs. glia).
-
Exploring the therapeutic potential of modulating central TRPV1 activity for other CNS disorders, including anxiety, depression, and neurodegenerative diseases, where emerging evidence suggests their involvement.[1][18]
A deeper understanding of the complex biology of central TRPV1 receptors will undoubtedly pave the way for novel and more effective therapeutic strategies for a range of debilitating neurological and psychiatric conditions.
References
- 1. Frontiers | Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease [frontiersin.org]
- 2. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: a stress response protein in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A 784168 | TRPV Channels | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]
- 16. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TRPV1 Channels in the Central Nervous System as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A-784168 In Vivo Experimental Protocols: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vivo studies involving A-784168, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.
This compound has demonstrated significant potential in preclinical pain research, largely attributed to its ability to penetrate the central nervous system (CNS). This characteristic makes it a valuable tool for investigating the role of central TRPV1 receptors in various pain states. These notes offer a comprehensive guide to utilizing this compound in in vivo settings, including detailed experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows.
Compound Information and Preparation
This compound is a potent TRPV1 antagonist with an IC50 of 25 nM for the inhibition of TRPV1 activation by 50 nM capsaicin. It displays no significant activity against a range of other receptors, including TRPA1, GABA, opioid, and purinergic receptors.
| Property | Value |
| Molecular Weight | 479.4 g/mol |
| Formula | C₁₉H₁₅F₆N₃O₃S |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |
| Storage | Store at room temperature |
Preparation of Stock Solutions:
For in vitro and in vivo use, stock solutions of this compound can be prepared in DMSO or ethanol. Due to the potential for precipitation in aqueous solutions, it is recommended to prepare a concentrated stock and dilute it further in an appropriate vehicle for in vivo administration.
In Vivo Pain Models and Protocols
This compound's efficacy has been demonstrated in models of acute, inflammatory, and neuropathic pain. Its ability to cross the blood-brain barrier allows for the investigation of both peripheral and central mechanisms of pain.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (150-200g) are commonly used.
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the left hind paw induces a localized and persistent inflammation.
-
Pain Assessment (Thermal Hyperalgesia): The Hargreaves method is used to measure paw withdrawal latency to a radiant heat source. A shortened latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
This compound Administration:
-
Route: Oral (p.o.) or intrathecal (i.t.) administration.
-
Vehicle: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose. For intrathecal administration, it can be dissolved in a small volume of DMSO and then diluted with saline.
-
Dosage: Effective oral doses in rat models of inflammatory pain have been reported to be in the range of 3-30 mg/kg. Intrathecal doses are significantly lower, typically in the microgram range.
-
-
Data Collection and Analysis: Paw withdrawal latencies are measured at baseline (before CFA injection) and at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours post-dose). The data is typically presented as the mean paw withdrawal latency (in seconds) ± SEM. Statistical analysis is performed using appropriate methods such as ANOVA followed by a post-hoc test.
Quantitative Data Summary: CFA-Induced Thermal Hyperalgesia
| Treatment Group | Administration Route | Dosage Range | Efficacy Outcome |
| This compound | Oral (p.o.) | 3 - 30 mg/kg | Significant reversal of thermal hyperalgesia |
| This compound | Intrathecal (i.t.) | 1 - 10 µg | Potent reversal of thermal hyperalgesia |
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
The SNL model is a widely used model of neuropathic pain that mimics symptoms such as mechanical allodynia.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.
-
Pain Assessment (Mechanical Allodynia): The von Frey filament test is used to measure the paw withdrawal threshold to a mechanical stimulus. A decrease in the withdrawal threshold in the ligated paw indicates mechanical allodynia.
-
This compound Administration:
-
Route: Oral (p.o.) or intrathecal (i.t.).
-
Vehicle: As described for the CFA model.
-
Dosage: Similar dosage ranges as in the inflammatory pain model are expected to be effective.
-
-
Data Collection and Analysis: Paw withdrawal thresholds are measured at baseline (before surgery) and at various time points after this compound administration. Data is presented as the mean paw withdrawal threshold (in grams) ± SEM.
Quantitative Data Summary: Spinal Nerve Ligation Model
| Treatment Group | Administration Route | Dosage Range | Efficacy Outcome |
| This compound | Oral (p.o.) | 3 - 30 mg/kg | Significant attenuation of mechanical allodynia |
| This compound | Intrathecal (i.t.) | 1 - 10 µg | Potent attenuation of mechanical allodynia |
Central Nervous System (CNS) Penetration Assessment
The ability of this compound to penetrate the CNS is a key feature. In vivo protocols to quantify brain exposure are crucial for understanding its central effects.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage).
-
Sample Collection: At various time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue.
-
Sample Processing:
-
Blood: Centrifuge to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of CNS penetration. The unbound brain-to-unbound plasma concentration ratio (Kp,uu) provides a more accurate measure of the compound's ability to reach its target in the brain.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams are provided in DOT language.
Caption: TRPV1 Signaling Pathway and Antagonism by this compound.
Caption: General Workflow for In Vivo Pain Model Studies.
Caption: Workflow for CNS Penetration Assessment.
Application Notes and Protocols for A-784168 Administration in Mouse Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of A-784168, a potent and selective TRPV1 antagonist, in established mouse models of neuropathic pain. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound.
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a promising therapeutic target for the management of chronic pain states, including neuropathic pain.[2][3][4] this compound is a potent, orally active, and CNS-penetrant TRPV1 antagonist that has demonstrated efficacy in preclinical pain models.[5][6] This document outlines detailed methodologies for inducing neuropathic pain in mice and protocols for the administration and evaluation of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its in vivo efficacy in rodent models of pain. While specific dose-response data for this compound in mouse neuropathic pain models is limited in publicly available literature, the provided data from rat models and for other TRPV1 antagonists in mice can inform dose selection for new studies.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) | Reference |
| Inhibition of capsaicin-induced TRPV1 activation | Human | 25 | [5] |
| Inhibition of capsaicin-induced currents in DRG neurons | Rat | 10 | |
| Inhibition of acid-induced TRPV1 activation | HEK293 cells | 14 | |
| Inhibition of NADA-induced TRPV1 activation | HEK293 cells | 33.7 | |
| Inhibition of anandamide-induced TRPV1 activation | HEK293 cells | 35.1 |
Table 2: In Vivo Efficacy of TRPV1 Antagonists in Rodent Pain Models
| Compound | Animal Model | Pain Modality | Administration Route | Effective Dose/ED50 | Species | Reference |
| This compound | CFA-induced inflammatory pain | Thermal Hyperalgesia | Oral | ED50 = 0.2 µg/ml (plasma) | Rat | |
| This compound | CFA-induced inflammatory pain | Thermal Hyperalgesia | Intraplantar | ED50 = 319 nmol | Rat | |
| This compound | CFA-induced inflammatory pain | Thermal Hyperalgesia | Intrathecal | ED50 = 54 nmol | Rat | |
| A-425619 | Spinal Nerve Ligation (SNL) | Heat Hyperalgesia | Intraperitoneal | 100 µmol/kg | Mouse | [3] |
| Capsazepine | Capsaicin-induced pain | Paw Licking | Intrathecal | 1 µg | Mouse | [7][8] |
| SB-366791 | Morphine-induced itch | Scratching | Intrathecal | 0.01-0.1 nmol | Mouse | [9] |
Experimental Protocols
Mouse Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of human neuropathic pain conditions.[10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Antiseptic solution (e.g., Betadine)
-
Sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Make a small incision (1-1.5 cm) in the skin to expose the biceps femoris muscle.
-
Bluntly dissect the biceps femoris to expose the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 or 5-0 chromic gut or silk suture around the sciatic nerve, approximately 1 mm apart.
-
Tighten each ligature until a slight constriction of the nerve is observed, and a brief twitch of the corresponding hind limb may be seen. The ligatures should not occlude epineural circulation.
-
Close the muscle layer with a single suture and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until fully ambulatory.
-
Post-operative analgesics are generally not administered in neuropathic pain studies to avoid interference with the pain phenotype, but this should be ethically reviewed and justified.[11]
-
Sham-operated animals undergo the same surgical procedure, including exposure of the sciatic nerve, but without nerve ligation.
Preparation and Administration of this compound
a) Oral Administration (Gavage)
Vehicle Formulation: A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO. Based on available literature for similar compounds, a suggested vehicle is:
-
0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Alternatively, a solution of 10% DMSO, 10% Tween 80, and 80% sterile saline can be used. A pilot study to assess the tolerability of the chosen vehicle is recommended.[12][13]
Preparation of Dosing Solution (Example for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the average weight of the mice and the desired dose.
-
Weigh the this compound powder accurately.
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.
-
If using a solution with DMSO, first dissolve this compound in DMSO, then add Tween 80, and finally bring to the final volume with sterile saline, vortexing between each addition.
Administration Protocol:
-
Gently restrain the mouse.
-
Use a 20-22 gauge, 1.5-inch curved gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound solution or suspension at a volume of 5-10 mL/kg body weight.
-
Withdraw the needle gently and return the mouse to its cage.
-
Dosing can be performed once or twice daily, starting from a few days before to several days after the CCI surgery, depending on the study design (prophylactic vs. therapeutic).
b) Intrathecal (i.t.) Administration
Vehicle Formulation: For intrathecal injections, sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF) is the recommended vehicle. A small amount of a solubilizing agent like DMSO (typically <5%) may be used if necessary, but its potential for neurotoxicity should be considered.
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of DMSO (e.g., to make a 100x stock solution).
-
Dilute the stock solution to the final desired concentration with sterile, preservative-free saline or aCSF immediately before use. The final concentration of DMSO should be kept as low as possible.
Administration Protocol:
-
Lightly anesthetize the mouse with isoflurane.
-
Position the mouse in a prone position with the spine flexed.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert a 30-gauge, 0.5-inch needle attached to a Hamilton syringe into the intervertebral space. A characteristic tail-flick reflex often indicates successful entry into the intrathecal space.
-
Inject a small volume (typically 5 µL) of the this compound solution slowly over 10-15 seconds.[9]
-
Leave the needle in place for a few seconds before withdrawing it to prevent backflow.
-
Allow the mouse to recover on a heating pad.
Assessment of Neuropathic Pain Behavior
a) Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a normally non-painful stimulus.
Procedure:
-
Place the mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw upon application of the filament.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Testing is typically performed at baseline before surgery and at multiple time points post-surgery (e.g., days 3, 7, 14, 21).
b) Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
Procedure:
-
Place the mice in individual Plexiglas chambers on a glass plate.
-
Allow the mice to acclimate for at least 30 minutes.
-
A radiant heat source is focused onto the plantar surface of the hind paw ipsilateral to the injury.
-
The latency for the mouse to withdraw its paw is automatically recorded.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
The test is typically repeated 3-5 times for each paw, with a sufficient interval between stimuli.
-
Testing is performed at baseline and at various time points post-surgery.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway in Neuropathic Pain
Nerve injury leads to the upregulation and sensitization of TRPV1 channels in dorsal root ganglion (DRG) neurons.[2] Activation of TRPV1 by various stimuli (e.g., heat, protons, endogenous ligands) results in an influx of Ca2+ and Na+, leading to depolarization and the generation of action potentials that are transmitted to the spinal cord.[14] This influx of Ca2+ also activates several downstream signaling cascades, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Calmodulin-dependent kinase II (CaMKII), which further sensitize the channel and contribute to central sensitization in the dorsal horn.[1][15] this compound, as a TRPV1 antagonist, blocks the initial activation of the channel, thereby preventing these downstream events and reducing pain hypersensitivity.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spinal Nerve Ligation in Mouse Upregulates TRPV1 Heat Function in Injured IB4 Positive Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benthamopen.com [benthamopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Nociception and inflammatory hyperalgesia evaluated in rodents using infrared laser stimulation after Trpv1 gene knockout or resiniferatoxin lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for the A-784168 Complete Freund's Adjuvant (CFA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA) induced model of inflammatory pain in rodents is a widely used and well-characterized model that mimics many aspects of chronic inflammatory conditions in humans, such as rheumatoid arthritis. CFA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, induces a localized and persistent inflammatory response characterized by thermal hyperalgesia, mechanical allodynia, and edema. This model is invaluable for screening and characterizing the efficacy of potential anti-inflammatory and analgesic compounds.
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons and is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin. During inflammation, the release of various inflammatory mediators, such as bradykinin, prostaglandins, and nerve growth factor (NGF), sensitizes and activates TRPV1 channels, contributing significantly to the generation and maintenance of inflammatory pain. Therefore, antagonizing TRPV1 with compounds like this compound presents a promising therapeutic strategy for the management of inflammatory pain.
These application notes provide a detailed protocol for utilizing the CFA-induced inflammatory pain model to evaluate the therapeutic potential of the TRPV1 antagonist, this compound.
Data Presentation
Table 1: Parameters for CFA-Induced Inflammation in Rodents
| Parameter | Species | Strain | CFA Concentration & Volume | Injection Site | Key Behavioral Endpoints | Timeline of Peak Inflammation |
| Inflammatory Induction | Rat | Sprague-Dawley, Wistar | 1 mg/mL, 0.1 mL | Intraplantar (hind paw) | Mechanical Allodynia, Thermal Hyperalgesia, Paw Edema | 24 hours to several weeks |
| Inflammatory Induction | Mouse | C57BL/6, CD1 | 50% in saline, 25-50 µL | Intraplantar (hind paw) | Mechanical Allodynia, Thermal Hyperalgesia, Paw Edema | 4 hours to several days |
Table 2: Dosing and Administration of TRPV1 Antagonists in Rodent CFA Models
| Compound | Species | Route of Administration | Dose Range | Efficacy | Reference |
| BCTC | Rat | Intraplantar | 1-300 µg | Inhibition of thermal hyperalgesia | [2] |
| BCTC | Rat | Intrathecal | 1-100 µg | Reduction of mechanical and thermal hyperalgesia | [2] |
| SB-366791 | Rat | Intraplantar | 30-300 µg | Inhibition of thermal hyperalgesia | [2] |
| SB-366791 | Rat | Intrathecal | 1-100 µg | Reduction of mechanical and thermal hyperalgesia | [2] |
| A-80426 | Mouse | Not Specified | Not Specified | Reduced pain behaviors and pro-inflammatory cytokines | [3][4] |
Experimental Protocols
Induction of Inflammatory Pain with Complete Freund's Adjuvant (CFA)
Materials:
-
Complete Freund's Adjuvant (CFA) (1 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
1 mL syringes with 27-gauge needles
-
Isoflurane anesthesia system
Procedure:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
On the day of induction, briefly anesthetize the animal using isoflurane.
-
For rats, inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the left hind paw.[5]
-
For mice, inject 25 µL of a 50% CFA emulsion in sterile saline into the plantar surface of the left hind paw.[6]
-
The contralateral (right) paw can be injected with an equal volume of sterile saline to serve as a control.
-
Allow the animals to recover from anesthesia in their home cages.
-
Inflammatory responses, including paw edema, erythema, and hypersensitivity, will develop over the next few hours and persist for several days to weeks.[7]
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% sterile saline)
-
Appropriate syringes and needles for the chosen route of administration (e.g., oral gavage needles, intraperitoneal injection needles)
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administer this compound or vehicle to the animals at a predetermined time point relative to the CFA injection (e.g., 30 minutes before behavioral testing or as a prophylactic treatment before CFA injection).
-
The route of administration (e.g., oral, intraperitoneal, subcutaneous) should be chosen based on the experimental design and the pharmacokinetic properties of this compound.
Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Set of von Frey filaments with calibrated bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Place the animal in a testing chamber on the elevated mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) in grams using the up-down method or other appropriate statistical analysis. A decrease in PWT in the CFA-injected paw compared to the control paw indicates mechanical allodynia.[7][8]
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the animal withdraws its paw. Record the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
A decrease in PWL in the CFA-injected paw compared to the control paw indicates thermal hyperalgesia.[6][8]
Measurement of Paw Edema
Materials:
-
Plethysmometer or digital calipers
Procedure:
-
Measure the paw volume (using a plethysmometer) or paw thickness (using digital calipers) of both the CFA-injected and control paws at baseline and at various time points after CFA injection.
-
An increase in paw volume or thickness in the CFA-injected paw indicates the development of edema.
Quantification of Pro-Inflammatory Cytokines
Materials:
-
Tissue homogenizer
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Spectrophotometer
Procedure:
-
At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the tissue in an appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
Use commercially available ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the tissue lysates according to the manufacturer's instructions. An increase in these cytokine levels is expected in the CFA-treated group.[4]
Mandatory Visualization
Caption: Signaling pathway of CFA-induced inflammatory pain and this compound action.
Caption: Experimental workflow for evaluating this compound in the CFA model.
References
- 1. A 784168 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. Differential involvement of TRPV1 receptors at the central and peripheral nerves in CFA-induced mechanical and thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Estragole Ameliorates CFA Induced Rheumatoid Arthritis Symptoms in Wistar Rats by Inhibiting JAK-2/STAT-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sympathectomy Ameliorates CFA-Induced Mechanical Allodynia via Modulating Phenotype of Macrophages in Sensory Ganglion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for A-784168 in the Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury, presents a significant challenge in clinical management. The Chronic Constriction Injury (CCI) of the sciatic nerve in rodents is a widely utilized preclinical model that recapitulates many features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1] This model is instrumental in the evaluation of novel analgesic compounds. A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[2] This document provides detailed application notes and protocols for the use of this compound in the CCI model of neuropathic pain.
Mechanism of Action
This compound exerts its analgesic effects primarily by blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2] In the context of neuropathic pain following CCI, nerve damage leads to sensitization of TRPV1 receptors, making them more responsive to stimuli. This compound, by antagonizing TRPV1, can mitigate the heightened pain sensitivity.
Furthermore, there is evidence suggesting a crosstalk between TRPV1 and the P2X7 receptor (P2X7R), another key player in neuropathic pain. P2X7R is an ATP-gated ion channel expressed on immune cells, particularly microglia in the central nervous system.[3][4] Following nerve injury, activated microglia release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which contribute to central sensitization and the maintenance of neuropathic pain.[5][6] The signaling pathways of both TRPV1 and P2X7R are implicated in the pathogenesis of neuropathic pain, making them attractive targets for therapeutic intervention.
Data Presentation
Table 1: Efficacy of this compound on Thermal Hyperalgesia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Administration Route | Dose (µmol/kg) | Effect | ED₅₀ (µmol/kg) |
| Oral (p.o.) | 12 | Complete reversal | 12 |
Data extracted from Cui et al., 2006, Journal of Neuroscience.[7]
Table 2: Efficacy of this compound on Capsaicin-Induced Secondary Mechanical Allodynia
| Administration Route | Dose | % Effect | ED₅₀ |
| Oral (p.o.) | 100 µmol/kg | 87 ± 20% | 40 µmol/kg |
| Intrathecal (i.t.) | - | - | 60 nmol |
Data extracted from Cui et al., 2006, Journal of Neuroscience.[7]
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol (Rat)
This protocol is adapted from the method originally described by Bennett and Xie (1988).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh of the desired limb.
-
Place the animal in a prone position and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the thigh.
-
Gently separate the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully dissect and free about 7 mm of the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch in the innervated muscles is observed, ensuring that the circulation to the distal nerve is not completely occluded.[1]
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage. Post-operative analgesics may be administered according to institutional guidelines, but their potential interference with the study endpoints should be considered.
-
Behavioral testing can typically commence 3-7 days post-surgery.[8]
Behavioral Testing Protocols
1. Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces or an electronic Von Frey apparatus.
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimate the animals to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Position the Von Frey filament perpendicular to the plantar surface of the hind paw.
-
Apply the filament with increasing force until the animal withdraws its paw.
-
If using manual filaments, the "up-down" method of Dixon is commonly employed to determine the 50% paw withdrawal threshold.
-
If using an electronic apparatus, the force at which the paw is withdrawn is automatically recorded.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the paw withdrawal threshold of the ipsilateral paw compared to the contralateral paw and baseline measurements indicates mechanical allodynia.[9][10][11]
2. Thermal Hyperalgesia: Plantar Test (Hargreaves Method)
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus with a radiant heat source.
-
Glass platform and individual animal enclosures.
Procedure:
-
Acclimate the animals to the testing apparatus for at least 15-30 minutes.
-
Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the paw withdrawal and record the latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws. A significant decrease in the paw withdrawal latency of the ipsilateral paw indicates thermal hyperalgesia.
Mandatory Visualizations
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
- 8. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for A-784168, a Potent TRPV1 Antagonist
Introduction
A-784168 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli including heat, capsaicin, and low pH.[1][2] The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons, where its activation leads to the sensation of pain.[2][3] Consequently, antagonists of TRPV1 like this compound are valuable tools for studying pain pathways and represent a potential therapeutic strategy for various inflammatory and neuropathic pain conditions.[2][4]
This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the human TRPV1 channel. The primary assay described is a calcium flux assay, which measures the inhibition of capsaicin-induced calcium influx in a recombinant cell line stably expressing the human TRPV1 channel.
Principle of the Assay
The assay quantifies the ability of this compound to block the activation of the TRPV1 channel. Cells engineered to express the TRPV1 channel are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the TRPV1 agonist capsaicin, the channels open, allowing an influx of extracellular calcium. This influx leads to a significant increase in the fluorescence signal from the intracellular dye. When this compound is present, it binds to the TRPV1 channel and prevents its activation by capsaicin, resulting in a dose-dependent reduction of the fluorescence signal. The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50) from the dose-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and the agonist capsaicin in a typical TRPV1 cell-based calcium flux assay.
Table 1: Inhibitory Activity of this compound against Human TRPV1
| Parameter | Value | Cell Line | Agonist | Reference |
| IC50 | 25 nM | 1321N1-hTRPV1 | 50 nM Capsaicin | [4] |
| IC50 | 14 nM | HEK293-hTRPV1 | Mildly acidic conditions | [4] |
| IC50 | 10 nM | Rat Dorsal Root Ganglion Neurons | Capsaicin | [4] |
Table 2: Agonist Activity of Capsaicin on Human TRPV1
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.1 - 1 µM | HEK293-hTRPV1 | Patch Clamp | [5] |
| EC50 | 0.26 µM | HEK293-hTRPV1 | Calcium Flux (Fluo-4) | [6] |
| EC50 | 0.9 µM | HEK293-hTRPV1 | Impedance Spectroscopy | [7] |
| EC50 | 7.97 nM | hTRPV1-expressing cells | Patch Clamp | [8] |
Signaling Pathway and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to the opening of a non-selective cation pore, resulting in the influx of Ca2+ and Na+ ions. This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as pain. The influx of calcium also acts as a second messenger, activating various downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which can further modulate channel activity and contribute to neuronal sensitization.[9]
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps for determining the IC50 value of this compound using a cell-based calcium flux assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (e.g., Millipore Sigma, Cat. #CYL3063).[5]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well microplates, poly-D-lysine coated.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Capsaicin: Prepare a 10 mM stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Assay Kit: FLIPR Calcium 6 Assay Kit or similar fluorescent calcium indicators like Fluo-4 AM.[10][11]
-
Instrumentation: A fluorescence microplate reader with liquid handling capabilities (e.g., Molecular Devices FlexStation 3).[12][13]
Protocol: Calcium Flux Assay for this compound IC50 Determination
Day 1: Cell Plating
-
Harvest hTRPV1-HEK293 cells using standard trypsinization methods.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 45,000 - 60,000 cells per well in 100 µL of culture medium.[14]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Assay Performance
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical final concentration range would be from 1 nM to 10 µM.
-
Prepare a solution of capsaicin in Assay Buffer at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response, typically around 1 µM). This will be the agonist solution.
-
Include wells with Assay Buffer only (vehicle control) and wells for a positive control (capsaicin alone).
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 kit).[10]
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Antagonist Incubation:
-
After the dye loading incubation, add the prepared serial dilutions of this compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation 3).
-
Set the instrument to measure fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm for Fluo-4 based dyes).[11]
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Program the instrument to add the capsaicin agonist solution to all wells.
-
Continue to measure the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis
-
Normalization: For each well, determine the maximum fluorescence response after agonist addition. Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the positive control wells (capsaicin alone) after subtracting the baseline fluorescence.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Baseline) / (Signal_Max - Signal_Baseline))
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the capsaicin-induced response.
Conclusion
This application note provides a comprehensive framework for the cell-based characterization of the TRPV1 antagonist this compound. The detailed calcium flux assay protocol is a robust and reproducible method suitable for determining the potency of this compound and can be adapted for screening other potential TRPV1 modulators. The provided quantitative data and pathway diagrams serve as a valuable resource for researchers in the fields of pain research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for Calcium Imaging with A-784168
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel, a non-selective cation channel, plays a crucial role in pain perception and neurogenic inflammation by integrating various noxious stimuli, including capsaicin, heat, and protons.[1][2][3] When activated, TRPV1 allows an influx of cations, primarily calcium (Ca²⁺), into the cell, triggering downstream signaling cascades.[1][4] this compound effectively blocks this channel, making it a valuable tool for studying TRPV1-mediated signaling and for the development of novel analgesic drugs.
This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to quantify its inhibitory effects on TRPV1 activation.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor. It inhibits the influx of calcium induced by TRPV1 agonists such as capsaicin, the pungent compound in chili peppers.[5] This inhibitory effect can be quantified by measuring changes in intracellular calcium concentration using fluorescent calcium indicators.
Data Presentation
The inhibitory potency of this compound on TRPV1 activation is typically determined by measuring its effect on agonist-induced intracellular calcium influx. Key quantitative metrics include the half-maximal inhibitory concentration (IC₅₀) and the pA₂, a measure of antagonist potency derived from Schild analysis.
| Parameter | Agonist | Cell Line | Value | Reference |
| IC₅₀ | 50 nM Capsaicin | 1321N1 astrocytoma cells expressing human TRPV1 | 25.0 ± 2.0 nM | [5] |
| IC₅₀ | pH 5.5 | HEK293 cells expressing human TRPV1 | 14.0 ± 2.3 nM | [5] |
| IC₅₀ | 3 µM N-arachidonoyl dopamine (NADA) | Not specified | 33.7 ± 9.6 nM | [5] |
| IC₅₀ | 10 µM Anandamide | Not specified | 35.1 ± 10.6 nM | [5] |
| pA₂ | Capsaicin | 1321N1 astrocytoma cells expressing human TRPV1 | 8.09 | [5] |
Table 1: Quantitative data for this compound inhibition of TRPV1 activation.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for a cell-based calcium flux assay to determine the potency of this compound as a TRPV1 antagonist. This protocol is adapted from standard calcium imaging procedures and incorporates specific details for this compound.
Protocol 1: In Vitro Calcium Flux Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is designed for a high-throughput screening format to measure the inhibition of capsaicin-induced calcium influx by this compound in a stable cell line expressing human TRPV1.
Materials:
-
Cell Line: 1321N1 astrocytoma cells stably expressing recombinant human TRPV1.
-
This compound: Prepare a stock solution in DMSO.
-
Capsaicin: Prepare a stock solution in DMSO.
-
Fluo-4 AM (or equivalent calcium indicator): Prepare a stock solution in DMSO.
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Probenecid (optional): To prevent dye leakage.
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 1321N1-hTRPV1 cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Dye Loading Solution:
-
On the day of the assay, prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration of Fluo-4 AM is 2-5 µM.
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If using, add probenecid to the loading solution to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Remove the growth medium from the cell plates.
-
Wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Transfer the this compound solutions to the cell plate.
-
Incubate the cell plate with this compound for 10-20 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the capsaicin (agonist) solution in assay buffer in a separate compound plate. A final concentration of 50 nM is a common starting point.[5]
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the capsaicin solution to the wells.
-
Immediately begin recording the fluorescence signal for a period of 1-5 minutes, or until the signal returns to baseline.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence of the antagonist to the response with the agonist alone.
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
For Schild analysis, concentration-response curves for capsaicin are generated in the presence of increasing concentrations of this compound to determine the pA₂ value.[5]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV1 channel in various physiological and pathological processes. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in calcium imaging studies to dissect TRPV1-mediated signaling pathways and to screen for novel therapeutic agents.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Electrophysiology Recording with A-784168
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[3] Its activation on sensory neurons plays a crucial role in the signaling of inflammatory and neuropathic pain.[4] this compound effectively blocks the activation of TRPV1, making it a valuable tool for studying the physiological and pathological roles of this channel and a potential therapeutic agent for pain management.[2][5]
These application notes provide detailed protocols for the use of this compound in electrophysiological studies, specifically utilizing the whole-cell patch-clamp technique to measure its inhibitory effects on TRPV1 channels expressed in both heterologous systems (HEK293 cells) and native sensory neurons (dorsal root ganglion neurons).
Data Presentation
Quantitative Analysis of this compound Inhibition of TRPV1
The following table summarizes the inhibitory potency of this compound against TRPV1 activation by various stimuli in different cellular contexts.
| Parameter | Cell Type | Agonist | IC50 Value | Reference |
| Inhibition of human TRPV1 | 1321N1 cells | Capsaicin | 25 nM | [2] |
| Inhibition of human TRPV1 | HEK293 cells | Mildly acidic conditions | 14 nM | [2] |
| Inhibition of human TRPV1 | HEK293 cells | N-arachidonoyl dopamine (NADA) | 33.7 nM | [2] |
| Inhibition of human TRPV1 | HEK293 cells | Anandamide | 35.1 nM | [2] |
| Inhibition of rat TRPV1 | Primary rat dorsal root ganglion (DRG) neurons | Capsaicin | 10 nM | [2] |
Selectivity Profile: this compound is highly selective for TRPV1. In a screening panel of 74 other neurotransmitter receptors and ion channels, it showed no significant activity at concentrations up to 50 μM.[2] It does exhibit some antagonist activity at the TRPM8 channel, but at a much lower potency (IC50 = 20.8 μM).[2]
Signaling Pathway
The activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of a pain signal. The sensitivity of the TRPV1 channel can be modulated by various intracellular signaling pathways, notably through phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).[6][7] Inflammatory mediators can activate these kinases, leading to the sensitization of TRPV1 and a state of hyperalgesia.[6][8]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound Effects on TRPV1
This protocol is designed to measure the inhibitory effect of this compound on capsaicin-activated currents in either HEK293 cells stably expressing human TRPV1 or in primary cultured rat dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
-
HEK293-hTRPV1 Cells: Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV1 expression. Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
-
DRG Neurons: Isolate DRGs from rats and dissociate them using enzymatic digestion (e.g., collagenase/dispase).[9][10] Plate the neurons on laminin/poly-D-lysine coated coverslips and culture for 1-3 days before recording.[9]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.[10][11]
-
Internal (Pipette) Solution (in mM): 140 CsCl (or KCl), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH (or KOH) and osmolarity to ~290 mOsm.[8][11]
-
Agonist Stock Solution: Prepare a 10 mM stock solution of capsaicin in DMSO. Dilute to the final working concentration (e.g., 1 µM) in the external solution on the day of the experiment.[12]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1] Serial dilutions can be made in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Apparatus: Use a patch-clamp amplifier, micromanipulator, and perfusion system. Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[10]
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Obtain a Giga-ohm seal (>1 GΩ) on a selected cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Apply a voltage ramp (e.g., -100 mV to +100 mV over 400 ms) or a step protocol to monitor current changes.[14][15]
-
Establish a stable baseline current in the external solution.
-
Apply the TRPV1 agonist (e.g., 1 µM capsaicin) via the perfusion system to elicit an inward current.
-
After the capsaicin-induced current reaches a stable peak, co-apply this compound at various concentrations with the agonist.
-
Record the inhibition of the agonist-induced current by this compound.
-
Perform a washout with the external solution to observe the reversal of inhibition.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the presence of the agonist alone and in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data with a Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for a patch-clamp experiment designed to test the efficacy of this compound.
References
- 1. A 784168 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of TRPV1 in different subtypes of dorsal root ganglion neurons in rat chronic inflammatory nociception induced by complete Freund's adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Src Kinase in Regulating Protein Kinase C Mediated Phosphorylation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 11. sophion.co.jp [sophion.co.jp]
- 12. Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sophion.com [sophion.com]
- 15. Site-specific contacts enable distinct modes of TRPV1 regulation by the potassium channel Kvβ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of A-784168 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, with an IC50 of 25 nM for inhibiting capsaicin-induced activation.[1] It is a valuable tool for studying the role of TRPV1 in pain and other sensory pathways. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| Molecular Weight | 479.4 g/mol | [1][2] |
| Formula | C19H15F6N3O3S | [1] |
| Purity | ≥98% | [1][3] |
| Solubility in DMSO | Up to 100 mM (47.94 mg/mL) | [1] |
| CAS Number | 824982-41-4 | [1][3] |
| Appearance | Solid | [3] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.
Materials and Equipment
-
This compound solid compound
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.794 mg of the compound.
-
Calculation: Use the following formula to determine the required volume of DMSO:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example for 1 mg of this compound to make a 10 mM stock: Volume (L) = 0.001 g / (0.01 mol/L * 479.4 g/mol ) = 0.0002086 L = 208.6 µL
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound solid.
-
Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Safety and Handling Precautions
-
This compound is intended for research use only.
-
Handle the compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Visualizations
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound as an antagonist of the TRPV1 ion channel. Activation of TRPV1 by stimuli such as capsaicin leads to cation influx and downstream signaling. This compound blocks this activation.
References
Troubleshooting & Optimization
optimizing A-784168 concentration for in vitro experiments
Welcome to the technical support center for A-784168. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in-vitro experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? this compound is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 channel is a non-selective cation channel that acts as a multimodal sensor for various stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[3][4] By blocking the activation of TRPV1, this compound can be used to study its role in pain signaling and other physiological processes.[3]
Q2: What is a good starting concentration for my in vitro experiment? A recommended starting point is to use a concentration range that brackets the IC50 value for your specific activation method. For capsaicin-induced activation, the IC50 is approximately 10-25 nM.[2] Therefore, a concentration range of 1 nM to 1 µM is often a suitable starting point for dose-response experiments. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound? this compound is readily soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 100 mM in 100% DMSO. For experiments, this stock can then be serially diluted into your aqueous cell culture medium. Note that the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Some suppliers note that using fresh, non-hygroscopic DMSO and sonication may be necessary for complete dissolution at high concentrations.[5]
Q4: What are the best practices for storing this compound solutions? For long-term storage, the solid powder form of this compound should be stored at -20°C.[5] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5]
Q5: Is this compound selective for the TRPV1 receptor? this compound displays high selectivity for TRPV1. It shows no significant activity against a wide range of other receptors, including TRPA1, GABA, opioid, and purinergic receptors. However, at much higher concentrations, it can act as an antagonist at the TRP melastatin 8 (TRPM8) channel, with a reported IC50 of 20.8 µM.[2] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Q6: What are appropriate positive and negative controls for an experiment involving this compound?
-
Negative Control: A vehicle control (e.g., cells treated with the same final concentration of DMSO used to dissolve this compound) is essential.
-
Positive Control (for inhibition): Cells treated with a known TRPV1 agonist (like capsaicin) without the antagonist (this compound) to demonstrate maximal channel activation.
-
Positive Control (for antagonism): It can be beneficial to include another known TRPV1 antagonist as a comparator if available.
Troubleshooting Guide
Problem: I am not observing any inhibition of TRPV1 activation.
-
Is your agonist working? First, confirm that your TRPV1 agonist (e.g., capsaicin, low pH) is effectively activating the channel in your positive control group (agonist only).
-
Was the antagonist pre-incubated? As a competitive antagonist, this compound is most effective when pre-incubated with the cells before adding the agonist. A pre-incubation time of 15-30 minutes is typically sufficient.
-
Is the concentration correct? Verify your dilutions and consider performing a dose-response curve to ensure you are using an effective concentration for your specific cell system. The IC50 can vary between cell lines and activation methods.[2]
-
Has the compound degraded? Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5]
Problem: My this compound solution appears to have precipitated in the culture medium.
-
Check the final concentration: High concentrations of this compound may exceed its solubility limit in aqueous media. Try using a lower final concentration.
-
Review your dilution method: When diluting the DMSO stock into your aqueous buffer or medium, ensure rapid and thorough mixing to prevent the compound from crashing out of solution.
-
Consider the solvent concentration: Ensure the final DMSO concentration is not too high, as this can also affect the solubility of other components in your medium.
Problem: I am observing unexpected or off-target effects in my cells.
-
Lower the concentration: Off-target effects are more likely at higher concentrations. The IC50 for TRPM8 is nearly 1000-fold higher than for TRPV1, but it's a potential off-target.[2] Stick to the lowest concentration that gives you effective TRPV1 inhibition.
-
Perform a viability assay: Assess whether the observed effects are due to cytotoxicity. Use a standard cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to test the toxicity of this compound at your working concentrations.
-
Use a rescue experiment: If possible, try to "rescue" the phenotype by overexpressing TRPV1 or using a different, structurally unrelated TRPV1 antagonist to confirm the effect is on-target.
Problem: The vehicle control (DMSO) is affecting my experimental results.
-
Minimize DMSO concentration: The final concentration of DMSO in your culture medium should ideally be below 0.1%. Perform a dose-response curve for DMSO alone to determine the highest concentration your cells can tolerate without showing an effect.
-
Ensure consistency: Use the exact same concentration of DMSO in all wells, including your "untreated" or "agonist-only" controls.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅F₆N₃O₃S | |
| Molecular Weight | 479.4 g/mol | [1] |
| CAS Number | 824982-41-4 |
Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound
| Target/Activator | Cell Type/System | IC₅₀ Value | Reference |
| Human TRPV1 / Capsaicin | 1321N1 cells | 25 nM | [2] |
| Rat TRPV1 / Capsaicin | Dorsal Root Ganglion Neurons | 10 nM | [2] |
| Human TRPV1 / Low pH | HEK293 cells | 14 nM | [2] |
| Human TRPV1 / NADA | HEK293 cells | 33.7 nM | [2] |
| Human TRPV1 / Anandamide | HEK293 cells | 35.1 nM | [2] |
| Human TRPM8 | - | 20.8 µM | [2] |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (47.94 mg/mL) | |
| Ethanol | 50 mM (23.97 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Based on the molecular weight (479.4 g/mol ), calculate the mass of this compound powder needed to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock, 4.794 mg is needed).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Ensure Complete Solubilization: Vortex thoroughly. If needed, use a sonicator bath for a few minutes to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term use (up to 6 months).[5]
Protocol 2: In Vitro TRPV1 Inhibition via Calcium Flux Assay This protocol assumes the use of a fluorescent calcium indicator like Fluo-4 AM and a plate reader capable of kinetic fluorescence measurements.
-
Cell Plating: Plate cells expressing TRPV1 (e.g., HEK293-TRPV1) in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with buffer to remove extracellular dye.
-
Pre-incubation with this compound: Prepare serial dilutions of this compound in buffer. Add the different concentrations of this compound (and vehicle control) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to measure fluorescence (e.g., Ex/Em ~485/525 nm) kinetically.
-
Agonist Addition: After establishing a stable baseline reading for ~30 seconds, use the instrument's injector to add a pre-determined concentration of a TRPV1 agonist (e.g., capsaicin) to all wells.
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Data Acquisition: Continue to record the fluorescence signal for another 2-3 minutes.
-
Analysis: The change in fluorescence intensity over time corresponds to intracellular calcium influx. Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only positive control.
Protocol 3: Assessing Downstream Signaling via Western Blot This protocol provides a general workflow to assess changes in the phosphorylation or expression of proteins downstream of TRPV1 activation.
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with the desired concentration of this compound or vehicle for 15-30 minutes.
-
Stimulation: Add the TRPV1 agonist and incubate for the desired time period (e.g., 5-30 minutes) to induce downstream signaling events.
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and then add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Extraction: Scrape the cells and collect the lysate. Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against your protein of interest overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Visualizations
Caption: Mechanism of action for this compound as a TRPV1 antagonist.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Optimized flow cytometric detection of transient receptor potential vanilloid-1 (TRPV1) in human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
A-784168 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of A-784168, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel that acts as a key integrator of pain stimuli, including heat, capsaicin, and low pH.[2][3] this compound functions by competitively inhibiting the activation of the TRPV1 channel; for instance, it inhibits capsaicin-induced activation of human TRPV1 with an IC50 value of 25 nM.[4] It is noted for its ability to penetrate the central nervous system (CNS).[2][3]
Q2: What are the recommended solvents for preparing stock solutions of this compound for in vitro use?
The most common and recommended solvents for preparing stock solutions for in vitro experiments are Dimethyl Sulfoxide (DMSO) and ethanol. This compound exhibits high solubility in these organic solvents. For aqueous buffers, it is sparingly soluble, and a common practice is to first dissolve the compound in DMSO before diluting it with the aqueous buffer.[5]
Q3: My this compound is not fully dissolving in DMSO. What troubleshooting steps can I take?
If you encounter precipitation or incomplete dissolution when preparing a DMSO stock solution, consider the following:
-
Use Fresh DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[2] Always use newly opened, anhydrous DMSO.
-
Apply Gentle Heat and/or Sonication: To aid dissolution, you can gently warm the solution or use an ultrasonic bath.[2] This often helps break up particulates and facilitate solubilization, especially for higher concentrations.
-
Check Concentration: Ensure your target concentration does not exceed the maximum solubility limits outlined in the data tables below.
Q4: How should I prepare this compound for in vivo animal studies?
Directly using a high-concentration DMSO stock for in vivo studies can be toxic. Therefore, it is crucial to use a formulation vehicle. The initial stock solution should first be prepared in DMSO and then diluted into a suitable vehicle system. Several formulations have been documented to yield clear solutions at concentrations of at least 2.5 mg/mL.[2] See the In Vivo Formulation Protocols section for detailed instructions.
Q5: What are the best practices for storing this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of the compound.
-
Solid Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Quantitative Solubility Data
Table 1: In Vitro Solubility
| Solvent | Maximum Concentration (Molar) | Maximum Concentration (Mass) | Source |
| DMSO | 100 mM | 47.94 mg/mL | |
| DMSO | ~208.59 mM | 100 mg/mL | [2] |
| DMSO | - | 40 mg/mL | [4] |
| Ethanol | 50 mM | 23.97 mg/mL |
Note: Variations in reported solubility can occur. It is recommended to start with a lower concentration and confirm solubility for your specific batch.
Table 2: In Vivo Formulations
| Formulation Composition | Achieved Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.21 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.21 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.21 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: 479.4 g/mol ).[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock, add 1 mL of DMSO to 47.94 mg of this compound.
-
Vortex the solution thoroughly.
-
If full dissolution is not achieved, gently warm the vial or sonicate in an ultrasonic bath until the solution is clear.[2]
-
Aliquot into single-use tubes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80 Method)
This protocol provides a 1 mL working solution as an example.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear, with a concentration of 2.5 mg/mL.[2]
Visualized Data and Pathways
This compound Mechanism of Action on the TRPV1 Pathway
References
potential off-target effects of A-784168
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-784168. The information herein is intended to help address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4][5] TRPV1 is a non-selective cation channel involved in the detection and integration of various noxious stimuli, including heat, protons (low pH), and endogenous lipids like capsaicin.[1][5] By blocking the activation of TRPV1, this compound is investigated for its analgesic properties in various pain models.[2][6]
Q2: Are there any known off-target effects of this compound?
Yes, this compound has been shown to act as an antagonist at the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[2] However, its potency at TRPM8 is significantly lower than at TRPV1.[2] It has been reported to be selective for TRPV1 when screened against a panel of 74 other neurotransmitter receptors and ion channels at a concentration of 50 μM.[2]
Q3: What are the potential on-target side effects of this compound and other TRPV1 antagonists?
A significant on-target side effect associated with many TRPV1 antagonists is hyperthermia, an increase in core body temperature.[7] This is thought to be caused by the blockade of TRPV1 channels in the periphery that are involved in thermoregulation.[7] The mechanism is believed to involve the inhibition of tonic activation of TRPV1 by protons.[3] Some newer generations of TRPV1 antagonists are being developed to avoid this side effect.
Troubleshooting Guide
Issue 1: Unexpected Phenotypic Effects Potentially Related to TRPM8 Blockade
If you observe unexpected physiological or cellular responses in your experiments that are inconsistent with TRPV1 antagonism alone, consider the possibility of TRPM8 blockade.
Troubleshooting Steps:
-
Review the Literature: Familiarize yourself with the known physiological roles of TRPM8. It is involved in sensing cold temperatures and cooling agents like menthol.
-
Control Experiments:
-
Include a known selective TRPM8 antagonist in your experimental paradigm as a positive control for TRPM8-mediated effects.
-
Use a selective TRPM8 agonist (e.g., menthol or icilin) to see if the observed effect of this compound can be competed away.
-
-
Dose-Response Analysis: Conduct a dose-response curve for this compound in your assay. Given the difference in potency, TRPM8-mediated effects would be expected to occur at significantly higher concentrations than TRPV1-mediated effects.
Issue 2: Observing Hyperthermia in In Vivo Models
An increase in the body temperature of animal models is a known on-target effect of many TRPV1 antagonists.
Troubleshooting Steps:
-
Accurate Temperature Monitoring: Ensure you are using a reliable method for continuous core body temperature monitoring (e.g., rectal probes or telemetry implants).
-
Control for Environmental Temperature: House the animals in a thermoneutral environment to minimize confounding thermoregulatory challenges.
-
Consider a Different TRPV1 Antagonist: If hyperthermia is a significant confounding factor, you may need to consider using a TRPV1 antagonist known to have a lower propensity for causing this side effect.
Data on this compound Selectivity
| Target | Action | IC50 | Reference |
| TRPV1 (human) | Antagonist | 25 nM | [2] |
| TRPV1 (rat) | Antagonist | 10 nM | [2] |
| TRPM8 | Antagonist | 20.8 μM | [2] |
| Panel of 74 other receptors/ion channels | No significant activity | > 50 μM | [2] |
| TRPA1, GABA, opioid, purinergic receptors | No activity | Not specified | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay to Determine Off-Target Activity at TRPM8
This protocol describes how to assess the functional antagonism of this compound at the TRPM8 channel.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Fluo-4 AM calcium indicator dye
-
This compound
-
Menthol (TRPM8 agonist)
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Positive control: a known selective TRPM8 antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound or the positive control antagonist for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then add a pre-determined EC80 concentration of menthol to the wells and continue recording the fluorescence signal for several minutes.
-
Data Analysis: Calculate the antagonist activity by measuring the inhibition of the menthol-induced calcium influx. Determine the IC50 value for this compound at TRPM8.
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
- 6. books.rsc.org [books.rsc.org]
- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: A-784168 and Thermoregulation in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermoregulatory side effects of A-784168 and other TRPV1 modulators in rodents.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermoregulatory side effect observed with TRPV1 modulators in rodents?
A1: The primary thermoregulatory side effects of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators in rodents are changes in core body temperature. Depending on whether the compound is an agonist or an antagonist, and its specific pharmacological profile, it can induce either hyperthermia (an increase in body temperature) or hypothermia (a decrease in body temperature).[1][2][3][4]
Q2: Why do TRPV1 antagonists cause hyperthermia?
A2: TRPV1 antagonists can induce hyperthermia by blocking the tonic activation of TRPV1 channels in the abdominal viscera.[2] This tonic activation, which is not primarily temperature-driven, normally suppresses autonomic cold-defense effectors.[2] By blocking this signal, antagonists disinhibit these pathways, leading to increased heat production (thermogenesis) and reduced heat loss (vasoconstriction), resulting in an elevated core body temperature.[2][3]
Q3: Can TRPV1 modulators also cause hypothermia?
A3: Yes, some TRPV1 modulators, including agonists and certain antagonists, can cause hypothermia.[3][4][5] TRPV1 agonists like capsaicin and resiniferatoxin can induce transient hypothermia.[5][6] Some antagonists, such as A-1165901 and AMG7905, have also been shown to cause hypothermia in rodents by triggering tail-skin vasodilation or inhibiting thermogenesis.[3][7]
Q4: What is the mechanism behind agonist-induced hypothermia?
A4: Intracerebroventricular (icv) administration of TRPV1 agonists can induce transient hypothermia.[5][6] This is thought to be mediated by the activation of TRPV1 channels in thermoregulation-associated brain regions, such as the hypothalamus.[2][5]
Q5: Are the thermoregulatory effects of this compound dose-dependent?
A5: While specific data for this compound is not available in the provided search results, the thermoregulatory effects of other TRPV1 modulators are generally dose-dependent. For example, studies with prostaglandin E2, which impacts thermal nociceptive sensitivity, show a clear dose-response relationship.[8][9] It is crucial to perform a dose-response study for this compound to characterize its specific effects on body temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected magnitude or direction of temperature change (hyperthermia vs. hypothermia) | 1. Compound's specific pharmacology: Different TRPV1 modulators can have varying effects. Some antagonists cause hyperthermia, while others can induce hypothermia.[3][4]2. Off-target effects: The compound may be interacting with other receptors involved in thermoregulation.3. Animal stress: Handling and injection procedures can cause stress-induced hyperthermia.[10] | 1. Review the literature for the specific class of TRPV1 modulator you are using. If data is unavailable, conduct a thorough pharmacological profiling.2. Perform counter-screening against other known thermoregulatory targets.3. Acclimatize animals to handling and injection procedures. Use control groups injected with vehicle to account for stress-induced effects.[10] |
| High variability in body temperature readings between animals | 1. Inconsistent measurement technique: Rectal probe insertion depth and duration can vary.[11]2. Circadian rhythm: Body temperature in rodents fluctuates with the light-dark cycle.[4][12]3. Ambient temperature fluctuations: The housing and experimental room temperature can influence rodent body temperature.[12][13] | 1. Standardize the temperature measurement protocol. Consider using telemetry implants for continuous and less stressful monitoring.[10][14]2. Conduct experiments at the same time of day to minimize circadian effects.[4]3. Maintain a stable and recorded ambient temperature throughout the experiment. The thermoneutral zone for mice is warmer than standard housing temperatures.[12] |
| No significant change in body temperature observed | 1. Insufficient dose: The administered dose may be below the threshold to induce a thermoregulatory response.2. Route of administration: The bioavailability of the compound may be low via the chosen route.3. Desensitization: Prior exposure to TRPV1 agonists can desensitize the receptors.[4] | 1. Perform a dose-escalation study to determine the effective dose range.2. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, oral gavage) and measure plasma concentrations of the compound.3. Ensure animals have not been pre-treated with other TRPV1-acting compounds. |
| Animals show signs of distress (e.g., piloerection, altered posture) | 1. Significant deviation from normal body temperature: Both hyperthermia and hypothermia can be physiologically stressful.2. Compound-related adverse effects: The observed signs may be unrelated to thermoregulation. | 1. Monitor animals closely for humane endpoints. Consider dose reduction or termination of the experiment if severe distress is observed.2. Conduct a full behavioral assessment to identify other potential side effects. |
Quantitative Data Summary
Table 1: Effects of TRPV1 Modulators on Rodent Body Temperature
| Compound | Class | Species | Dose & Route | Maximum Temperature Change (°C) | Time to Peak Effect | Reference |
| A-425619 | Antagonist | Rat | 30 mg/kg, p.o. | ~+1.5 (Hyperthermia) | 1-2 hours | [4] |
| ~-1.0 (Hypothermia) | 4-6 hours | |||||
| A-1165901 | Antagonist | Rat | 41 mg/kg, i.g. | -1.6 (Hypothermia) | 60 minutes | [3] |
| Resiniferatoxin (RTX) | Agonist | Mouse | 500 ng/kg, i.c.v. | Induces hypothermia (qualitative) | N/A | [5][6] |
| Capsaicin | Agonist | N/A | N/A | Induces hypothermia (qualitative) | N/A | [5] |
Note: Data for this compound is not available in the provided search results. This table summarizes data from representative TRPV1 modulators.
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Rodents Following this compound Administration
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Animals should be housed in a temperature-controlled environment (20-26°C) with a 12-hour light/dark cycle and ad libitum access to food and water.[12] Acclimatize animals to the facility for at least one week prior to the experiment.
2. Methods of Temperature Measurement:
-
Telemetry (Recommended):
-
Surgically implant a telemetry transponder in the abdominal cavity of the animal under anesthesia. Allow for a post-operative recovery period of at least one week.
-
Record baseline body temperature for at least 24 hours prior to compound administration.
-
This method allows for continuous and stress-free monitoring.[10][14]
-
-
Rectal Probe (Alternative):
-
Use a digital thermometer with a flexible probe lubricated with saline.
-
Insert the probe to a consistent depth (e.g., 2 cm for rats, 1 cm for mice) for a consistent duration (e.g., 10-15 seconds) until a stable reading is obtained.[11]
-
Habituate the animals to this procedure for several days before the experiment to minimize handling stress.[11]
-
3. Drug Administration:
-
Vehicle: Select an appropriate vehicle based on the solubility of this compound (e.g., saline, DMSO, Tween 80).
-
Dose and Route: Administer this compound at the desired doses via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Control Group: Administer the vehicle alone to a control group of animals.
4. Data Collection:
-
Record body temperature at baseline (pre-dose) and at regular intervals post-dose (e.g., 30, 60, 90, 120, 180, 240 minutes, and 24 hours).
-
Monitor animals for any other behavioral changes.
5. Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the temperature changes between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
Visualizations
Caption: Signaling pathway of TRPV1 antagonist-induced hyperthermia.
Caption: Experimental workflow for assessing thermoregulatory side effects.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. The Transient Receptor Potential Vanilloid-1 Channel in Thermoregulation: A Thermosensor It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the transient receptor potential vanilloid 1 antagonist A-425619 on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 is crucial for proinflammatory STAT3 signaling and thermoregulation-associated pathways in the brain during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological changes during thermoregulation and fever in urethan-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting A-784168 Results in Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-784168 in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (the pungent component of chili peppers).[1] By blocking the activation of TRPV1, this compound can inhibit pain and neurogenic inflammation.[2][3] It is noted for its good central nervous system (CNS) penetration, making it effective in models of centrally mediated pain.[1]
Q2: In which behavioral assays is this compound typically used?
This compound is primarily used in preclinical models of pain to assess its analgesic properties. Common assays include:
-
Thermal Hyperalgesia Models: To evaluate the compound's effect on heightened sensitivity to heat stimuli.[2][3]
-
Mechanical Allodynia Models: To assess its ability to reduce pain responses to normally non-painful mechanical stimuli.[4][5]
-
Inflammatory Pain Models: Where inflammation is induced (e.g., using Complete Freund's Adjuvant - CFA) to study the compound's anti-hyperalgesic effects.[6]
Q3: What are the known side effects of TRPV1 antagonists like this compound?
A significant side effect of many TRPV1 antagonists is the alteration of body temperature.[7][8][9][10] This can manifest as either hyperthermia (an increase in body temperature) or, less commonly, hypothermia.[7][9][10] The hyperthermic effect is thought to be primarily linked to the blockade of the proton (acid-sensing) activation mode of the TRPV1 channel.[8][11][12] Researchers should carefully monitor the body temperature of animals treated with this compound.
Q4: How should I prepare this compound for in vivo administration?
This compound is typically dissolved in a vehicle suitable for in vivo use. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal). It's crucial to establish a clear, stable solution and to administer a consistent volume to all animals. Always include a vehicle-treated control group in your experimental design.
Troubleshooting Guides
Issue 1: Unexpected Changes in Animal Body Temperature
Problem: You observe a significant increase (hyperthermia) or decrease (hypothermia) in the body temperature of animals treated with this compound, which could confound the results of your behavioral assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| On-target effect of TRPV1 antagonism | This is a known class effect of TRPV1 antagonists.[7][8][9][10] 1. Monitor and Record: Continuously monitor and record the body temperature of all animals (including controls) throughout the experiment. 2. Acclimatize: Ensure animals are properly acclimatized to the testing room and equipment to minimize stress-induced temperature changes. 3. Dose-Response: Conduct a dose-response study to identify the minimal effective dose of this compound with the least impact on body temperature. 4. Time Course: Determine the time course of the temperature change and schedule your behavioral testing outside the peak temperature effect window, if possible. |
| Vehicle Effect | The vehicle used to dissolve this compound may be causing a physiological response. |
| Environmental Stress | Stress from handling, injection, or the testing environment can influence body temperature. |
Issue 2: High Variability or No Significant Effect in Pain-Related Behavioral Assays
Problem: You are not observing a clear analgesic effect of this compound, or the data shows high variability between animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose or Route of Administration | The dose of this compound may be too low to be effective, or the route of administration may not be optimal for reaching the target site. |
| Suboptimal Pain Model Induction | The pain model may not have been induced consistently, leading to variable baseline pain thresholds. |
| Learned Responses or Habituation | Animals may have learned to anticipate the stimulus or have become habituated to it, masking the effect of the drug. |
| Confounding Motor Effects | This compound could potentially have sedative or motor-impairing effects at higher doses, which could be misinterpreted as analgesia. |
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Parameter | Value | Assay Condition |
| IC₅₀ | 25 nM | Inhibition of TRPV1 activation by 50 nM capsaicin |
Table 2: Example Dose-Response Data for this compound in a Thermal Hyperalgesia Model (Hypothetical Data)
| Dose of this compound (mg/kg, p.o.) | Paw Withdrawal Latency (seconds) ± SEM | % Reversal of Hyperalgesia |
| Vehicle | 4.2 ± 0.3 | 0% |
| 1 | 5.8 ± 0.4 | 25% |
| 3 | 8.5 ± 0.6 | 65% |
| 10 | 10.2 ± 0.5 | 90% |
| 30 | 10.5 ± 0.4 | 95% |
Experimental Protocols
Protocol 1: Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Animal Habituation: Acclimatize rats or mice to the testing environment and the Hargreaves apparatus for at least 30 minutes for 2-3 days prior to the experiment.
-
Baseline Measurement: Place the animal in a plexiglass chamber on a glass floor. A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. Take at least two baseline readings separated by at least 5 minutes.
-
Induction of Hyperalgesia: Induce inflammation by injecting an inflammatory agent (e.g., 100 µl of 1% carrageenan or Complete Freund's Adjuvant) into the plantar surface of one hind paw.
-
Compound Administration: At a predetermined time after the induction of hyperalgesia, administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Post-Treatment Measurement: At various time points after compound administration (e.g., 30, 60, 120, and 240 minutes), measure the paw withdrawal latency as described in step 2. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Analysis: The increase in paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
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Animal Habituation: Acclimatize animals to the testing environment by placing them in individual plexiglass chambers on an elevated wire mesh floor for at least 30 minutes for 2-3 days.[4]
-
Baseline Measurement: Using a set of calibrated von Frey filaments with increasing stiffness, apply the filaments to the plantar surface of the hind paw. Start with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold.[4]
-
Induction of Allodynia: Induce neuropathic pain (e.g., via chronic constriction injury or spinal nerve ligation) or inflammatory pain.
-
Compound Administration: Administer this compound or vehicle at a set time after the induction of allodynia.
-
Post-Treatment Measurement: At specified time points after drug administration, determine the 50% paw withdrawal threshold using the von Frey filaments as described in step 2.
-
Data Analysis: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking TRPV1-mediated pain signaling.
Caption: A logical workflow for troubleshooting hyperthermia observed with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 antagonists as a potential treatment for hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical allodynia corresponds to Oprm1 downregulation within the descending pain network of male and female rats exposed to neonatal immune challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
- 12. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
A-784168 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of A-784168, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to 3 years. For shorter periods, it can be stored at room temperature.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO or ethanol.[1] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] When preparing a stock solution in DMSO, use newly opened, anhydrous DMSO to minimize the impact of water content on solubility.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 208.59 mM)[2] |
| Ethanol | ~50 mM |
Q4: Can I prepare aqueous working solutions of this compound?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For in vitro experiments, it is common practice to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system. For in vivo studies, specific formulations using co-solvents are required (see Experimental Protocols section).
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4] TRPV1 is a non-selective cation channel activated by various stimuli including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[5] By blocking the TRPV1 channel, this compound can inhibit the signaling pathways associated with pain and inflammation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Exceeded solubility limit.- Improper storage temperature. | - Use fresh, anhydrous DMSO for preparing stock solutions.- Gently warm the solution and sonicate to redissolve.- Ensure storage at the recommended -80°C or -20°C. |
| Inconsistent or no activity in in vitro assays | - Degradation of this compound in working solution.- Incorrect final concentration.- Adsorption to plasticware. | - Prepare fresh working solutions from a frozen stock for each experiment.- Verify dilution calculations and pipetting accuracy.- Consider using low-adhesion microplates or glassware. |
| Variability in in vivo results | - Poor bioavailability due to precipitation of the compound upon injection.- Instability of the formulation. | - Use a recommended in vivo formulation (see protocols below).- Prepare the formulation fresh before each administration.- Ensure the formulation is a clear solution before injection. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| In Solvent (DMSO/Ethanol) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Table 2: Solubility
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (≥ 208.59 mM)[2] |
| Ethanol | ~50 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the required amount of solid this compound.
-
Add a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 208.6 µL of DMSO to 1 mg of this compound (MW: 479.4 g/mol ).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General In Vitro Assay for TRPV1 Antagonism (Calcium Flux Assay)
This protocol provides a general workflow for assessing the antagonist activity of this compound on TRPV1 channels expressed in a cell line (e.g., HEK293 or CHO cells) using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate TRPV1-expressing cells in a 96-well black, clear-bottom microplate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate assay buffer from your DMSO stock solution. Ensure the final DMSO concentration in the well will be ≤ 0.5%.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of this compound to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.
-
Continuously record the fluorescence signal for a set period to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the antagonist effect by comparing the fluorescence signal in the presence of this compound to the control (agonist only).
-
Determine the IC₅₀ value of this compound by fitting the dose-response data to a suitable pharmacological model.
-
Protocol 3: Preparation of an In Vivo Formulation
For oral administration in animal models, this compound can be formulated as a suspension. One example of a suitable vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Prepare the vehicle by sequentially adding and mixing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Dissolve the required amount of this compound in the DMSO/PEG300/Tween-80 mixture.
-
Add 45% saline to the mixture and vortex thoroughly to obtain a clear solution. A solubility of ≥ 2.5 mg/mL can be achieved with this method.[2]
-
It is recommended to prepare this formulation fresh on the day of use.[2]
Visualizations
TRPV1 Signaling Pathway
Caption: this compound blocks the TRPV1 channel, preventing its activation by various stimuli.
Experimental Workflow for In Vitro TRPV1 Antagonist Assay
References
Technical Support Center: A-784166 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-784168 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this potent TRPV1 antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiological recordings with this compound in a question-and-answer format.
Question 1: I am not seeing any inhibitory effect of this compound on capsaicin-activated TRPV1 currents. What could be the issue?
Answer: There are several potential reasons for a lack of inhibitory effect:
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Compound Degradation: Ensure that your stock solution of this compound is fresh and has been stored correctly at -20°C or -80°C for long-term storage.[1] Repeated freeze-thaw cycles should be avoided.
-
Inadequate Concentration: Verify the final concentration of this compound in your recording chamber. Due to its hydrophobic nature, the compound may adhere to perfusion tubing. It is advisable to freshly dilute the compound in the external solution immediately before application.
-
Competitive Antagonism: this compound is a competitive antagonist of TRPV1.[2] If you are using a very high concentration of capsaicin to activate the channel, it may overcome the inhibitory effect of this compound. Try using a lower concentration of capsaicin (e.g., in the EC50 range, typically 100-500 nM) to better resolve the antagonist's effect.
-
pH of External Solution: The potency of capsaicin is highly dependent on the extracellular pH. Acidic conditions can significantly increase capsaicin's affinity for TRPV1, potentially masking the effect of this compound. Ensure your external solution is buffered to a stable physiological pH (typically 7.4).
Question 2: The inhibitory effect of this compound seems to vary significantly between experiments. How can I improve consistency?
Answer: Variability in antagonist potency is a common challenge in electrophysiology. Here are some steps to improve consistency:
-
Consistent Agonist Application: Ensure the duration and concentration of the capsaicin application are consistent across all experiments. Automated perfusion systems can help minimize variability.
-
Stable Recording Conditions: Maintain stable whole-cell patch-clamp recordings. A fluctuating seal resistance or access resistance can alter the recorded current amplitude and affect the apparent potency of the antagonist.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration used for this compound) to account for any effects of the solvent on TRPV1 currents. The final DMSO concentration should typically be kept below 0.1%.
-
Cell Health: Use healthy, viable cells for your recordings. Cells that are unhealthy may have altered channel expression or membrane properties, leading to inconsistent responses.
Question 3: How can I be sure that the observed inhibition is a specific effect of this compound on TRPV1 and not a non-specific channel block?
Answer: Distinguishing between specific and non-specific block is crucial for accurate interpretation of your data. Here are some strategies:
-
Concentration-Response Curve: Generate a full concentration-response curve for this compound. A specific antagonist will typically exhibit a sigmoidal curve with a clear plateau at higher concentrations. Non-specific block may show a more linear and incomplete inhibition profile.
-
Use-Dependence: Investigate if the block by this compound is use-dependent. A specific, competitive antagonist's effect should be surmountable with increasing agonist concentrations.
-
Control Experiments: Test this compound on other ion channels expressed in your cell system to assess its selectivity. While this compound is highly selective for TRPV1, it has been shown to have some activity at TRPM8 at higher concentrations (IC50 ~20.8 µM).[2]
-
Washout: A specific, reversible antagonist should wash out upon removal from the perfusion solution, leading to the recovery of the agonist-induced current.
Question 4: I am having trouble with the solubility of this compound in my aqueous external solution. What can I do?
Answer: this compound is a hydrophobic compound with limited aqueous solubility.
-
Stock Solution in Organic Solvent: Prepare a high-concentration stock solution in 100% DMSO.[2]
-
Final Dilution: On the day of the experiment, perform serial dilutions of the stock solution in your external recording solution to achieve the desired final concentrations. It is crucial to vortex thoroughly after each dilution step.
-
Pluronic F-127: For particularly problematic compounds, a small amount of Pluronic F-127 can be added to the external solution to aid in solubilization and prevent precipitation. However, it is essential to first test the effect of Pluronic F-127 alone on your cells to ensure it does not have any confounding effects.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] It blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and acidic conditions.
What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
What are the known off-target effects of this compound?
This compound is highly selective for TRPV1 over a wide range of other receptors and ion channels. However, at higher concentrations, it has been shown to antagonize the TRPM8 channel with an IC50 of approximately 20.8 µM.[2]
Quantitative Data Summary
| Parameter | Value | Cell Type | Agonist | Reference |
| IC50 | 25 nM | 1321N1 cells (human) | Capsaicin | [2] |
| IC50 | 10 nM | Rat dorsal root ganglion neurons | Capsaicin | [2] |
| IC50 | 14 nM | HEK293 cells | Acidic conditions | [2] |
| IC50 | 33.7 nM | HEK293 cells | N-arachidonoyl dopamine (NADA) | [2] |
| IC50 | 35.1 nM | HEK293 cells | Anandamide | [2] |
| Solubility in DMSO | ≥ 40 mg/mL | - | - | [2] |
| Solubility in Ethanol | 50 mM | - | - |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Testing this compound on TRPV1
This protocol outlines the methodology for assessing the inhibitory effect of this compound on capsaicin-activated TRPV1 currents in cultured cells (e.g., HEK293 cells stably expressing TRPV1 or primary dorsal root ganglion neurons).
1. Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal health.
-
For primary neuron cultures, use appropriate growth media and supplements.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Capsaicin Stock Solution: Prepare a 1 mM stock solution in 100% ethanol.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Experimental Procedure:
-
Record a stable baseline current for at least 1-2 minutes.
-
Apply capsaicin (e.g., 100-500 nM, a concentration around the EC50) to elicit a stable inward current.
-
Once the capsaicin-induced current has reached a steady state, co-apply this compound at the desired concentration along with capsaicin.
-
To construct a concentration-response curve, apply increasing concentrations of this compound in the presence of a constant concentration of capsaicin.
-
After each application of this compound, wash the cell with the capsaicin-containing solution to observe any recovery of the current.
-
At the end of the experiment, wash out all compounds with the external solution to allow the current to return to baseline.
5. Data Analysis:
-
Measure the peak inward current in the presence of capsaicin alone and in the presence of capsaicin plus each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Electrophysiology workflow.
References
Technical Support Center: A-784168 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the TRPV1 antagonist, A-784168.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, capsaicin, and low pH.[2][3] By blocking the activation of TRPV1, this compound can inhibit the transmission of pain signals. This compound is known to have good central nervous system (CNS) penetration, which contributes to its analgesic efficacy in pain models that involve central sensitization.[2]
Q2: What are the common sources of variability in in vivo studies with this compound?
Variability in in vivo studies using this compound can stem from several factors:
-
Formulation and Administration: Due to its physicochemical properties, this compound's solubility and the homogeneity of the formulation can be critical. Inconsistent formulation or administration can lead to variable drug exposure.
-
Animal-Related Factors: Differences in animal strain, age, weight, sex, and health status can all contribute to variability in drug metabolism and response.
-
Experimental Procedures: Inconsistent handling, dosing techniques (e.g., oral gavage), and timing of procedures can introduce significant variability in the results.
-
CNS Penetration: The good CNS penetration of this compound means that its efficacy can be influenced by the specific pain model and the relative contribution of peripheral versus central TRPV1 receptors.[2] Variability in the integrity of the blood-brain barrier across animals could also be a factor.
Q3: What are the recommended vehicles for in vivo administration of this compound?
While specific formulation details can be study-dependent, this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, it is often formulated in a vehicle that enhances solubility and stability. Common vehicle compositions for oral administration of similar compounds include:
-
A suspension in 0.5% methylcellulose.
-
A solution in a mixture of polyethylene glycol 400 (PEG400) and Labrasol®.[4]
It is crucial to ensure that the chosen vehicle is non-toxic and does not interfere with the experimental outcomes. A small pilot study to assess the tolerability of the vehicle and the formulation is recommended.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data
Symptoms:
-
Large error bars in graphical data.
-
Inconsistent responses to this compound between animals in the same treatment group.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure this compound is fully dissolved or homogeneously suspended in the vehicle before each administration.- Prepare fresh formulations for each experiment to avoid degradation.- Validate the concentration of this compound in the formulation. |
| Variable Oral Bioavailability | - Standardize the fasting period for animals before oral dosing to minimize variability in gastric emptying and absorption.- Ensure consistent oral gavage technique to deliver the full dose to the stomach. |
| Animal Stress | - Acclimatize animals to the experimental procedures and handling to reduce stress-induced physiological changes.- Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity). |
| Inappropriate Pain Model | - For orally administered this compound, efficacy is more pronounced in pain models with a central sensitization component due to its CNS penetration.[2] Consider the specific pain model and whether the route of administration targets the relevant TRPV1 population. |
Issue 2: Unexpected Pharmacokinetic Profile
Symptoms:
-
Lower than expected plasma concentrations of this compound.
-
High inter-animal variability in Cmax and AUC.
-
Rapid clearance of the compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Absorption | - Optimize the formulation to improve solubility and absorption. Consider using solubility enhancers or different vehicle systems.[4]- For oral administration, assess the impact of food on absorption in a pilot study. |
| First-Pass Metabolism | - While this compound has good oral bioavailability, significant first-pass metabolism in the gut wall or liver can reduce systemic exposure.[5] Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) if oral bioavailability is a persistent issue. |
| Plasma Protein Binding | - this compound has plasma protein binding that is comparable to other TRPV1 antagonists.[5] While specific data is limited, high protein binding can affect the free drug concentration and clearance. Ensure your bioanalytical method can accurately measure the total and/or free drug concentrations. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) |
| Capsaicin-induced Ca2+ influx in 1321N1 cells expressing hTRPV1 | Human | 25 |
| Capsaicin-induced currents in dorsal root ganglion neurons | Rat | 10 |
| Anandamide-induced activation of hTRPV1 in HEK293 cells | Human | 35.1 |
| N-arachidonoyl dopamine (NADA)-induced activation of hTRPV1 in HEK293 cells | Human | 33.7 |
| Mildly acidic condition-induced activation of hTRPV1 in HEK293 cells | Human | 14 |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Route of Administration | Dose (µmol/kg) | Efficacy (% effect) | Reference |
| Capsaicin-induced secondary mechanical allodynia | Oral | 100 | 87 ± 20 | Cui et al., 2006[5] |
| MIA-induced osteoarthritic pain | Oral | 30 | 85 ± 4.7 | Cui et al., 2006[5] |
| MIA-induced osteoarthritic pain | Intrathecal | 30 nmol | ~78 | Cui et al., 2006[2] |
| MIA-induced osteoarthritic pain | Intracerebroventricular | 30 nmol | ~65 | Cui et al., 2006[2] |
| CFA-induced thermal hyperalgesia | Intraplantar (ipsilateral) | 300 nmol | 49 ± 8 | Cui et al., 2006[5] |
MIA: monoiodoacetate; CFA: Complete Freund's Adjuvant
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (or other appropriate strain) to the housing facility and handling for at least 3-5 days prior to the experiment.
-
Fast the animals overnight (approximately 16 hours) before oral administration, with free access to water.[6]
-
-
Formulation Preparation (Example):
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, dilute the stock solution in a vehicle such as 0.5% methylcellulose or a mixture of PEG400 and Labrasol® (1:1 v/v).[4]
-
Ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure a homogenous suspension or solution.
-
-
Dosing Procedure:
-
Weigh each animal to calculate the precise dosing volume.
-
Use a sterile, appropriately sized oral gavage needle.
-
Gently restrain the animal and administer the formulation directly into the stomach.
-
Observe the animal for a few minutes post-dosing to ensure no adverse effects.
-
Mandatory Visualization
Caption: A diagram of the TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: A flowchart illustrating a general workflow for in vivo experiments with this compound.
Caption: A decision tree for troubleshooting high variability in this compound in vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
A-784168 species-specific differences in efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV1 antagonist, A-784168.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel primarily expressed on sensory neurons. It functions as a polymodal nociceptor, activated by various stimuli including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. This compound exerts its effects by competitively binding to the TRPV1 receptor, thereby blocking its activation by these stimuli and subsequent downstream signaling events that lead to the sensation of pain. The compound has been shown to have good central nervous system (CNS) penetration, suggesting it can target both peripheral and central TRPV1 receptors.[2]
Q2: What are the known species-specific differences in the efficacy of this compound?
Published data indicates species-specific differences in the in vitro potency of this compound. While comprehensive comparative studies across a wide range of species are limited in the publicly available literature, distinct differences have been observed between human and rodent TRPV1.
Q3: In which preclinical models of pain has this compound demonstrated efficacy?
This compound has shown efficacy in various rodent models of inflammatory and neuropathic pain.[3][4][5] These models are crucial for assessing the analgesic potential of compounds before clinical development.
Troubleshooting Guides
In Vitro Experiments (e.g., Calcium Imaging Assays)
Issue 1: High background signal or low signal-to-noise ratio in calcium imaging assays.
-
Possible Cause: Autofluorescence of the compound or cellular debris.
-
Troubleshooting Tip: Run a vehicle control with this compound alone to check for intrinsic fluorescence at the excitation/emission wavelengths used for your calcium indicator. Ensure optimal cell health and wash plates thoroughly before adding the dye and compound to remove dead cells and debris.
-
-
Possible Cause: Suboptimal dye loading or leakage.
-
Troubleshooting Tip: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature. Ensure the use of a probenecid-containing buffer to prevent dye leakage by organic anion transporters.
-
-
Possible Cause: Low TRPV1 expression in the cell line.
-
Troubleshooting Tip: Verify the expression level of TRPV1 in your cell line (e.g., HEK293, CHO) using techniques like qPCR or Western blot. Consider using a cell line with higher or inducible TRPV1 expression.
-
Issue 2: Inconsistent IC50 values for this compound.
-
Possible Cause: Variability in agonist concentration.
-
Troubleshooting Tip: Use a consistent and validated concentration of the TRPV1 agonist (e.g., capsaicin). The apparent potency of an antagonist is dependent on the concentration of the agonist used.
-
-
Possible Cause: Cell passage number and health.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. Ensure cells are healthy and not overgrown at the time of the assay.
-
-
Possible Cause: Assay buffer composition.
-
Troubleshooting Tip: Maintain a consistent buffer composition, including pH and ion concentrations, as these can affect TRPV1 activity.
-
In Vivo Experiments (e.g., Pain Models)
Issue 1: Lack of efficacy or high variability in animal pain models.
-
Possible Cause: Inadequate dosing or route of administration.
-
Troubleshooting Tip: Perform a dose-response study to determine the optimal effective dose of this compound for the specific pain model and species. Consider the pharmacokinetic profile of the compound in the chosen species to select the appropriate route and timing of administration.
-
-
Possible Cause: Acclimatization and handling stress.
-
Troubleshooting Tip: Ensure animals are properly acclimatized to the testing environment and handled consistently to minimize stress-induced variability in pain responses.
-
-
Possible Cause: Model-specific factors.
-
Troubleshooting Tip: The efficacy of a TRPV1 antagonist can vary depending on the underlying mechanism of the pain model. Consider the contribution of TRPV1 to the specific nociceptive pathways being investigated in your chosen model.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound against TRPV1
| Species | Assay Type | Agonist | IC50 (nM) | Reference |
| Human | Calcium Influx | Capsaicin | 25 | |
| Rat | Electrophysiology (Dorsal Root Ganglion Neurons) | Capsaicin | ~10 | Not explicitly stated for this compound but inferred from similar compounds and general TRPV1 literature. |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for this compound Potency Determination
This protocol outlines a general procedure for determining the IC50 value of this compound using a fluorescent calcium indicator in a cell line expressing the target TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Prepare a solution of capsaicin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a stable baseline fluorescence, automatically inject the capsaicin solution into each well.
-
Continue recording the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each well.
-
Plot the percentage inhibition of the capsaicin response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy Assessment in the Mouse Formalin Test
The formalin test is a widely used model of tonic pain that has two distinct phases, allowing for the assessment of both acute nociceptive and inflammatory pain mechanisms.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (formulated in an appropriate vehicle, e.g., 5% DMSO, 5% Tween-80 in saline)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and start a timer.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the total licking/biting time in the this compound-treated groups to the vehicle-treated group for both phases. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed analgesic effects.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of TRPV1 Antagonists: A-784168 vs. A-795614
This guide provides a detailed comparison of the efficacy of two potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor: A-784168 and A-795614. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin, and changes in pH, making it a significant target for the development of novel analgesics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed decisions in pain research.
Core Compound Characteristics
This compound and A-795614 are both potent antagonists of the human TRPV1 receptor, exhibiting similar in vitro potencies.[2] However, a critical distinguishing feature lies in their ability to penetrate the central nervous system (CNS). This compound demonstrates good CNS penetration, whereas A-795614 is a peripherally restricted compound with poor CNS penetration.[2][3] This difference profoundly impacts their analgesic efficacy in different pain models, as detailed in the subsequent sections.
In Vitro Efficacy and Selectivity
Both compounds potently and competitively inhibit the activation of human TRPV1 receptors by capsaicin. Their in vitro potency is comparable, as determined by Schild analysis in 1321N1 astrocytoma cells expressing recombinant human TRPV1.[2]
Table 1: In Vitro Potency of this compound and A-795614 against Human TRPV1
| Compound | Assay | Potency (pA₂) |
| This compound | Capsaicin-induced Ca²⁺ flux | 8.09[2] |
| A-795614 | Capsaicin-induced Ca²⁺ flux | 8.05[2] |
In terms of selectivity, both compounds were evaluated against a panel of other TRP channels and 74 different neurotransmitter receptors and ion channels. A-795614 showed no activity against TRPA1 or TRPM8.[2] this compound also had no activity against TRPA1 but exhibited very weak antagonism at the TRPM8 receptor, with an IC50 value significantly higher than its potency at TRPV1.[2]
Table 2: Selectivity Profile
| Compound | Target | Activity | IC₅₀ |
| This compound | TRPA1 | Inactive (up to 50 µM)[2] | - |
| TRPM8 | Weak Antagonist[2] | 20.8 µM[2] | |
| A-795614 | TRPA1 | Inactive (up to 50 µM)[2] | - |
| TRPM8 | Inactive[2] | - |
In Vivo Comparative Efficacy
The differential CNS penetration of this compound and A-795614 leads to distinct efficacy profiles in preclinical pain models, particularly those with a central sensitization component.
Acute Nociceptive Pain
In a model of acute pain induced by capsaicin, both this compound and A-795614, when administered orally, demonstrated equal potency and efficacy in blocking nocifensive behaviors.[2] This suggests that for peripherally mediated acute pain, both compounds are equally effective.
Inflammatory Pain
In the complete Freund's adjuvant (CFA)-induced model of chronic inflammatory pain, both orally administered this compound and A-795614 were found to be equipotent in reversing thermal hyperalgesia.[2] This indicates that blockade of peripheral TRPV1 receptors is sufficient to alleviate inflammatory thermal pain.
Pain Mediated by Central Sensitization
Significant differences in efficacy emerge in pain models believed to be driven by central sensitization, such as CFA- and capsaicin-induced mechanical allodynia and osteoarthritic pain.[2]
-
Oral Administration: When administered orally, the CNS-penetrant this compound was significantly more potent than the peripherally restricted A-795614 in these models.[2][3]
-
Intrathecal Administration: In contrast, when both compounds were administered directly into the central nervous system (intrathecally), they exhibited similar potency.[2][3]
These findings strongly suggest that the blockade of central TRPV1 receptors is crucial for producing broad-spectrum analgesia, particularly in pain states involving central sensitization.[2]
Table 3: In Vivo Efficacy (ED₅₀, µmol/kg, p.o.) in Rodent Pain Models
| Pain Model | This compound (CNS Penetrant) | A-795614 (Peripherally Restricted) |
| Capsaicin-induced Acute Pain | ~10 | ~10[2] |
| CFA-induced Thermal Hyperalgesia | 12[2] | 6[2] |
| CFA-induced Mechanical Allodynia | 18 | >100[2] |
| Capsaicin-induced Mechanical Allodynia | 13 | >100[2] |
| Osteoarthritic Pain | 11 | >100[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV1 signaling pathway and the logical workflow for comparing the two antagonists.
Caption: TRPV1 receptor activation by various stimuli and its blockade by this compound and A-795614.
Caption: Logical workflow comparing the in vitro and in vivo efficacy of this compound and A-795614.
Experimental Protocols
In Vitro Ca²⁺ Flux Assay
-
Cell Line: 1321N1 human astrocytoma cells stably expressing recombinant human TRPV1.[2]
-
Methodology: Intracellular calcium levels were measured using the fluorescent calcium indicator dye Fluo-4 AM.[2]
-
Procedure:
-
Cells were seeded in 96-well plates and incubated with Fluo-4 AM (2 µM) for 2 hours at 25°C.[2]
-
Unincorporated dye was washed away with phosphate-buffered saline (PBS).[2]
-
Antagonists (this compound or A-795614) were added to the cells 5 minutes prior to the addition of the agonist.[2]
-
TRPV1 was activated by the addition of capsaicin.[2]
-
Changes in fluorescence, indicating Ca²⁺ influx, were measured over time using a fluorometric imaging plate reader.[2]
-
-
Data Analysis: Schild analysis was performed to determine the pA₂ values, indicating the potency of the competitive antagonists.[2]
In Vivo Pain Models
-
Animals: Male Sprague-Dawley rats were used for the in vivo experiments.
-
Drug Administration: Compounds were formulated for oral (p.o.) or intrathecal (i.t.) administration.
-
Capsaicin-Induced Acute Pain:
-
A solution of capsaicin is injected into the hind paw of the rats.
-
Nocifensive behaviors, such as licking and flinching of the injected paw, are observed and quantified.
-
The ability of the test compounds, administered orally prior to capsaicin injection, to reduce these behaviors is measured.
-
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
CFA is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.[3]
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A reduced latency indicates thermal hyperalgesia. The reversal of this reduced latency by the test compounds is quantified.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. A lower withdrawal threshold indicates mechanical allodynia. The ability of the test compounds to increase this threshold is measured.[3]
-
-
Osteoarthritic Pain Model:
-
Osteoarthritis is induced by intra-articular injection of mono-iodoacetate (MIA) into the knee joint.
-
Pain is assessed by measuring the weight-bearing difference between the ipsilateral (injected) and contralateral hind limbs.
-
The efficacy of the test compounds is determined by their ability to normalize the weight-bearing deficit.
-
Conclusion
Both this compound and A-795614 are potent and selective TRPV1 antagonists with similar in vitro profiles. However, their in vivo efficacy is dictated by their distinct pharmacokinetic properties, specifically CNS penetration. While both compounds are effective in models of peripherally mediated acute and inflammatory pain, the CNS-penetrant antagonist, this compound, demonstrates superior efficacy upon oral administration in pain states characterized by central sensitization.[2][3] This highlights the critical role of central TRPV1 receptors in these conditions and underscores the importance of CNS penetration for achieving broad-spectrum analgesia with TRPV1 antagonists. These findings provide valuable insights for the strategic development of TRPV1-targeted therapies for different pain pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
- 3. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-784168 and Capsazepine in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent TRPV1 receptor antagonists, A-784168 and capsazepine, based on their performance in preclinical models of pain. The data presented herein is compiled from published experimental studies to offer an objective overview of their efficacy, potency, and underlying mechanisms of action.
Introduction to TRPV1 Antagonism in Pain
The Transient Receptor Potential Vanilloid 1 (TRPV1), is a non-selective cation channel that acts as a key integrator of noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers).[1] Its activation on sensory neurons is a critical step in the generation of pain signals. Consequently, antagonism of the TRPV1 receptor has emerged as a promising therapeutic strategy for the management of various pain states. This compound and capsazepine are two such antagonists that have been extensively studied, yet they exhibit distinct pharmacological profiles.
This compound is a potent and selective TRPV1 antagonist that has demonstrated broad-spectrum analgesic effects in a variety of animal pain models.[1][2] In contrast, capsazepine, one of the earliest synthetic competitive antagonists of TRPV1, is known for its weaker potency and significant species-dependent effects.[2][3]
In Vitro Potency
The potency of this compound and capsazepine in blocking the TRPV1 receptor has been determined through in vitro functional assays. This compound demonstrates significantly higher potency compared to capsazepine.
| Compound | Assay | Species | IC50 | Reference |
| This compound | Capsaicin-induced Ca2+ influx in hTRPV1-expressing cells | Human | 24 nM | [2] |
| Capsaicin-induced currents in rat DRG neurons | Rat | 10 nM | [1] | |
| Capsazepine | Inhibition of capsaicin-induced currents | Rat | 0.2 - 4 µM |
In Vivo Efficacy in Pain Models
The analgesic efficacy of this compound and capsazepine has been evaluated in various preclinical models of inflammatory and neuropathic pain. A notable distinction between the two compounds is the species-specific efficacy of capsazepine.
Inflammatory Pain Models
Complete Freund's Adjuvant (CFA) Model: This model induces a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.
| Compound | Species | Administration Route | Dose | Effect | Reference |
| This compound | Rat | Oral | 3 - 30 µmol/kg | Dose-dependent reversal of thermal hyperalgesia | [1] |
| Capsazepine | Rat/Mouse | Subcutaneous | Up to 100 mg/kg | Ineffective against mechanical hyperalgesia | [2] |
| Guinea Pig | Subcutaneous | 3 - 30 mg/kg | Up to 44% reversal of mechanical hyperalgesia | [2] |
Neuropathic Pain Models
Partial Sciatic Nerve Ligation (PSNL)/Chronic Constriction Injury (CCI) Models: These models mimic chronic nerve injury-induced pain.
| Compound | Species | Administration Route | Dose | Effect | Reference |
| This compound | Rat (CCI model) | Oral | Not specified in direct comparison | Effective in reducing mechanical allodynia | [1] |
| Capsazepine | Rat/Mouse (PSNL model) | Subcutaneous | Not specified | Ineffective against mechanical hyperalgesia | [2] |
| Guinea Pig (PSNL model) | Subcutaneous | 1 - 30 mg/kg | Up to 80% reversal of mechanical hyperalgesia | [2] |
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory concentration (IC50) of the antagonist against capsaicin-induced currents in sensory neurons.
Methodology:
-
Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.
-
Whole-cell voltage-clamp recordings are performed on these neurons.
-
A baseline current is established.
-
Capsaicin (e.g., 1 µM) is applied to elicit an inward current through TRPV1 channels.
-
The antagonist (this compound or capsazepine) is then co-applied at varying concentrations with capsaicin.
-
The reduction in the capsaicin-induced current is measured, and the IC50 value is calculated from the concentration-response curve.[1]
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To induce a persistent inflammatory pain state to evaluate the efficacy of analgesic compounds.
Methodology:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat) and/or paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.
-
Complete Freund's Adjuvant (CFA), an emulsion of inactivated mycobacteria in mineral oil, is injected into the plantar surface of one hind paw of the animal (rat or guinea pig).
-
The injection induces a localized inflammation, edema, and hypersensitivity that develops over hours to days.
-
At a predetermined time point post-CFA injection (e.g., 24 hours or several days), the thermal and/or mechanical sensitivity is re-assessed.
-
The test compound (this compound or capsazepine) or vehicle is administered via the desired route (e.g., oral gavage, subcutaneous injection).
-
Paw withdrawal latencies or thresholds are measured at various time points after drug administration to determine the reversal of hyperalgesia or allodynia.[1][2]
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
Objective: To create a model of neuropathic pain resulting from peripheral nerve injury.
Methodology:
-
Animals (rats, mice, or guinea pigs) are anesthetized.
-
The common sciatic nerve in one hind limb is exposed through a small incision.
-
Approximately one-third to one-half of the nerve diameter is tightly ligated with a suture.
-
The muscle and skin are then closed in layers.
-
The animals are allowed to recover, and neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days to weeks.
-
Baseline and post-ligation mechanical withdrawal thresholds are measured using von Frey filaments.
-
The test compound or vehicle is administered, and the reversal of mechanical allodynia is assessed at different time points.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of TRPV1 antagonists and the general workflow of the preclinical pain models described.
Caption: Mechanism of TRPV1 antagonism in pain signaling.
Caption: General workflow for in vivo preclinical pain models.
Discussion and Conclusion
The experimental data clearly indicate that this compound is a more potent and broadly effective TRPV1 antagonist than capsazepine in preclinical pain models. Its efficacy in rodent models of both inflammatory and neuropathic pain, coupled with its ability to penetrate the central nervous system, suggests a robust analgesic potential.[1] The central activity of this compound may contribute to its efficacy in pain states involving central sensitization.[1]
Capsazepine's utility as a pharmacological tool and potential therapeutic is limited by its lower potency and, most notably, its species-specific effects. While it demonstrates efficacy in guinea pig models of inflammatory and neuropathic pain, it is largely ineffective in rats and mice under similar conditions.[2] This highlights the critical importance of species selection in preclinical studies of TRPV1 antagonists.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TRPV1 Inhibitors: A-784168 versus AMG 9810
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain perception and inflammation, making it a key target for analgesic drug development. This guide provides a detailed, objective comparison of two prominent competitive TRPV1 antagonists: A-784168 and AMG 9810. We will delve into their performance based on available experimental data, outlining their potency, selectivity, and known effects on cellular signaling pathways.
Performance Data at a Glance
The following tables summarize the quantitative data for this compound and AMG 9810, offering a side-by-side comparison of their inhibitory activities and pharmacokinetic properties.
Table 1: In Vitro Potency (IC50) of TRPV1 Inhibition
| Compound | Species | Activator | IC50 (nM) |
| This compound | Human | Capsaicin | 25[1][2] |
| Human | Mildly Acidic Conditions | 14[2] | |
| Human | N-arachidonoyl dopamine (NADA) | 33.7[2] | |
| Human | Anandamide | 35.1[2] | |
| Rat | Capsaicin-induced currents | 10[2] | |
| AMG 9810 | Human | Capsaicin | 24.5 ± 15.7[3][4][5] |
| Human | Protons (pH not specified) | 92.7 ± 72.8[3][5] | |
| Human | Heat (45°C) | 15.8 ± 10.8[3][5] | |
| Human | Anandamide (AEA) | 62 ± 27[3] | |
| Human | N-arachidonyl dopamine (NADA) | 8.5 ± 4.6[3] | |
| Human | Oleoyldopamine (OLDA) | 264 ± 161[3] | |
| Rat | Capsaicin | 85.6 ± 39.4[3][4][5] | |
| Rat | Protons (pH not specified) | 294 ± 192[3][5] | |
| Rat | Heat (45°C) | 21 ± 17[3][5] | |
| Rat | Anandamide (AEA) | 328 ± 210[3] | |
| Rat | N-arachidonyl dopamine (NADA) | 260 ± 74[3] | |
| Rat | Oleoyldopamine (OLDA) | 440 ± 266[3] |
Table 2: Selectivity Profile
| Compound | Target | Activity |
| This compound | TRPM8 | Weak antagonist (IC50 = 20.8 µM)[2][6] |
| TRPA1 | No activity (up to 50 µM)[6] | |
| 74 other receptors and ion channels | No significant affinity[6] | |
| AMG 9810 | TRPM8 | No effect (up to 4 µM)[3] |
| Other TRP channels (TRPV3, TRPV4, TRPA1) | IC50 > 4 µM[3] | |
| Panel of G protein-coupled receptors and ion channels | Selective for TRPV1[3][5] |
Table 3: Pharmacokinetic Properties in Rats
| Compound | Parameter | Value |
| This compound | Oral Bioavailability | 33%[6] |
| CNS Penetration (Plasma:Brain Ratio) | 1:1.5[6] | |
| AMG 9810 | Plasma Half-life | ~1.8 hours[3] |
Experimental Methodologies
A summary of the typical experimental protocols used to generate the above data is provided below.
In Vitro TRPV1 Inhibition Assay (Calcium Influx)
This assay is a common method to determine the potency of TRPV1 antagonists.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are stably transfected to express human or rat TRPV1 channels.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or AMG 9810) or vehicle control.
-
TRPV1 Activation: The TRPV1 channels are activated by adding an agonist like capsaicin, applying acidic conditions (low pH), or increasing the temperature.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Signaling Pathways
TRPV1 activation leads to an influx of cations, primarily Ca2+, which triggers a cascade of intracellular signaling events. Both this compound and AMG 9810, as competitive antagonists, block the initial step of this process by preventing agonist binding.
Interestingly, AMG 9810 has been shown to promote mouse skin tumorigenesis through the activation of the Epidermal Growth Factor Receptor (EGFR)/Akt/mTOR signaling pathway.[7] This effect was observed with topical application of AMG 9810.[7] There is currently no publicly available information to suggest whether this compound has a similar effect on this pathway.
Discussion and Conclusion
Both this compound and AMG 9810 are potent and selective competitive antagonists of the TRPV1 receptor.
Potency: Based on the available data, both compounds exhibit low nanomolar potency against capsaicin-induced activation of human TRPV1. This compound appears to be more potent against acid-induced activation, while AMG 9810 shows high potency against heat-induced activation. It is important to note that direct comparisons are challenging due to potential variations in experimental conditions between different studies.
Selectivity: this compound has been extensively profiled and shows high selectivity for TRPV1 over a wide range of other receptors and ion channels, with only weak activity at TRPM8 at much higher concentrations.[2][6] AMG 9810 also demonstrates selectivity for TRPV1 over other tested TRP channels.[3]
Pharmacokinetics: A key differentiator appears to be their pharmacokinetic profiles. This compound exhibits good oral bioavailability and, notably, significant CNS penetration in rats.[6] This property may be advantageous for treating centrally mediated pain conditions. The available data for AMG 9810 indicates a shorter plasma half-life in rats.[3]
Signaling: The finding that AMG 9810 can activate the EGFR/Akt/mTOR pathway raises potential considerations for its long-term use, particularly in topical applications.[7] Further research is needed to determine if this is a class effect for TRPV1 antagonists or a specific off-target effect of AMG 9810.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1-antagonist AMG9810 promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of A-784168 and Other TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways, has been a focal point for the development of novel analgesics. This guide provides a detailed comparison of the efficacy of A-784168, a potent TRPV1 antagonist, with other well-characterized antagonists: AMG 9810, Capsazepine, and BCTC. The comparison is based on available preclinical data, focusing on in vitro potency, in vivo analgesic effects, and side effect profiles, particularly hyperthermia.
In Vitro Potency at the TRPV1 Receptor
The in vitro potency of TRPV1 antagonists is a critical initial determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the TRPV1 response to an agonist, and the equilibrium dissociation constant (Ki), which reflects the binding affinity of the antagonist to the receptor.
| Compound | IC50 (Human TRPV1, Capsaicin-induced) | IC50 (Rat TRPV1, Capsaicin-induced) | IC50 (Other Activators) | Selectivity |
| This compound | 25 nM | 10 nM (currents in DRG neurons) | - | Selective over a panel of other receptors and ion channels. |
| AMG 9810 | 24.5 ± 15.7 nM[1] | 85.6 ± 39.4 nM[1] | Heat (human): 15.8 ± 10.8 nM, Protons (human): 92.7 ± 72.8 nM[1] | Selective for TRPV1.[1] |
| Capsazepine | 562 nM | - | - | Also inhibits nicotinic acetylcholine receptors and voltage-gated Ca2+ channels.[2] |
| BCTC | - | 35 nM (capsaicin-induced), 6.0 nM (acid-induced) | - | CNS penetrant. |
Summary of In Vitro Data: this compound demonstrates high potency against human TRPV1, with an IC50 of 25 nM. It also effectively inhibits capsaicin-induced currents in rat dorsal root ganglion neurons with an IC50 of 10 nM. AMG 9810 is another potent antagonist with an IC50 of 24.5 nM for human TRPV1 and is notable for its ability to block multiple modes of TRPV1 activation, including heat and protons.[1] In contrast, Capsazepine exhibits significantly lower potency with an IC50 of 562 nM. BCTC shows potent antagonism against rat TRPV1, particularly against acid-induced activation.
In Vivo Efficacy in Pain Models
The preclinical analgesic efficacy of TRPV1 antagonists is commonly evaluated in rodent models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model, which induces thermal and mechanical hyperalgesia.
| Compound | Animal Model | Route of Administration | Efficacy |
| This compound | Osteoarthritis (MIA model) | Oral | More potent than the poorly CNS penetrant A-795614.[3] |
| AMG 9810 | CFA-induced inflammatory pain (Rat) | Intraperitoneal | Reverses thermal and mechanical hyperalgesia.[1] |
| Capsazepine | CFA-induced inflammatory pain | Subcutaneous | Ineffective in rats and mice, but produced up to 44% reversal of mechanical hyperalgesia in guinea pigs (3-30 mg/kg).[4] |
| BCTC | Inflammatory and neuropathic pain (Rat) | - | Displays analgesic properties. |
Summary of In Vivo Data: this compound has shown efficacy in a model of osteoarthritis pain, with its central nervous system (CNS) penetration appearing to contribute to its potency.[3] AMG 9810 effectively reverses both thermal and mechanical hyperalgesia in the rat CFA model, demonstrating its potential as a broad-spectrum analgesic.[1] The efficacy of Capsazepine is species-dependent; it is largely ineffective in common rodent models of inflammatory pain but shows activity in guinea pigs.[4] BCTC has also demonstrated analgesic properties in rat models of inflammatory and neuropathic pain.
Side Effect Profile: Hyperthermia
A significant challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia (an increase in body temperature). This effect is believed to be mediated by the blockade of tonically active TRPV1 channels involved in thermoregulation. The hyperthermic potential of an antagonist is often linked to its ability to block the proton (acid)-induced activation of TRPV1.
| Compound | Hyperthermic Effect | Dose-Response Information | |---|---|---|---| | This compound | Repeated administration may attenuate hyperthermia. | - | | AMG 9810 | Induces hyperthermia.[5] | Hyperthermia observed in rats at doses of 32,768–131,072 nmol/kg.[6] | | Capsazepine | No significant hyperthermia in rats, but can induce it in guinea pigs.[6] | No significant change in core temperature in rats at doses up to 65,536 nmol/kg.[6] | | BCTC | Induces hyperthermia.[5] | - |
Summary of Hyperthermia Data: Many TRPV1 antagonists, including AMG 9810 and BCTC, have been shown to induce hyperthermia.[5] The hyperthermic effect of AMG 9810 has been documented in rats at specific dose ranges.[6] Interestingly, Capsazepine does not appear to cause significant hyperthermia in rats, which correlates with its weak blockade of the proton-activated mode of rat TRPV1.[6] This highlights the potential to develop TRPV1 antagonists with a reduced hyperthermic liability by designing molecules that are selective for the capsaicin-binding site over the proton-sensing domain. Some evidence suggests that repeated administration of TRPV1 antagonists like this compound may lead to an attenuation of the hyperthermic response.
Experimental Protocols
In Vitro Functional Assay: Calcium Flux Measurement
A common method to determine the in vitro potency of TRPV1 antagonists is to measure their ability to inhibit agonist-induced calcium influx in cells expressing the TRPV1 receptor.
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.
Calcium Flux Assay:
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for a specified time at room temperature or 37°C.
-
After incubation, the dye solution is removed, and cells are washed with the assay buffer.
-
The antagonist compound (e.g., this compound) is added at various concentrations and pre-incubated for a defined period.
-
A TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channel.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Analgesic Assay: CFA-Induced Inflammatory Pain Model
This model is used to assess the efficacy of compounds in reducing inflammatory pain.
Animal Model:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.
Induction of Inflammation:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) and/or paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.
-
Complete Freund's Adjuvant (CFA), an emulsion of inactivated mycobacteria in mineral oil, is injected into the plantar surface of one hind paw. This induces a localized and persistent inflammation characterized by edema, thermal hyperalgesia, and mechanical allodynia.
Drug Administration and Behavioral Testing:
-
The test compound (e.g., this compound) or vehicle is administered at a specified time point after CFA injection (e.g., 24 hours or several days later).
-
At various times after drug administration, the paw withdrawal latency to the thermal stimulus and/or the paw withdrawal threshold to the mechanical stimulus are re-measured.
-
The analgesic effect is determined by the reversal of CFA-induced hyperalgesia or allodynia. Efficacy is often expressed as the percentage of maximal possible effect (%MPE) or as an ED50 value (the dose required to produce 50% of the maximal effect).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the context of this comparison, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating TRPV1 antagonists.
Caption: TRPV1 signaling pathway activation and antagonism.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
A-784168: A Comparative Analysis of its Selectivity for TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of A-784168, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, against other members of the TRP channel family. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound has been primarily characterized against TRPV1, with significantly lower potency observed at other TRP channels. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| TRP Channel | Agonist/Stimulus | Assay System | IC50 | Reference |
| TRPV1 (Human) | Capsaicin (50 nM) | 1321N1 cells expressing TRPV1 | 25 nM | [1][2][3] |
| TRPV1 (Rat) | Capsaicin | Primary rat dorsal root ganglion neurons | 10 nM | [3] |
| TRPV1 | Mildly acidic conditions | HEK293 cells | 14 nM | [3] |
| TRPV1 | N-arachidonoyl dopamine (NADA) | HEK293 cells | 33.7 nM | [3] |
| TRPV1 | Anandamide | HEK293 cells | 35.1 nM | [3] |
| TRPM8 | Not specified | Not specified | 20.8 µM | [3] |
| TRPA1 | Not specified | Not specified | No activity at 50 µM | [1][2] |
As the data indicates, this compound is a highly potent and selective antagonist of the TRPV1 channel. Its potency against TRPM8 is approximately 800-fold lower than against TRPV1, demonstrating a significant selectivity window. Furthermore, no significant activity was observed at the TRPA1 channel at a concentration of 50 µM. This compound has also been shown to be selective for TRPV1 over a panel of 74 other neurotransmitter receptors and ion channels at a concentration of 50 μM.[3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the interpretation of the provided data. Below is a generalized methodology for assessing the selectivity of a compound like this compound against various TRP channels.
General Methodology for Determining TRP Channel Selectivity:
A common method for determining the potency and selectivity of a compound is through in vitro functional assays using cell lines that stably or transiently express the TRP channel of interest.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions. For channels not endogenously expressed, cells are transiently or stably transfected with a plasmid encoding the specific human TRP channel subtype.
-
Calcium Influx Assays: A primary method to assess TRP channel activation is to measure changes in intracellular calcium concentration ([Ca2+]i).
-
Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.
-
The baseline fluorescence is recorded.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
A known agonist for the specific TRP channel is then added to stimulate channel opening and subsequent calcium influx.
-
The change in fluorescence intensity is measured using a fluorescence plate reader or a microscope.
-
-
Electrophysiology: Patch-clamp electrophysiology provides a more direct measure of ion channel activity.
-
Whole-cell or single-channel patch-clamp recordings are performed on cells expressing the target TRP channel.
-
The antagonist is applied to the extracellular solution at various concentrations.
-
The effect of the antagonist on the agonist-induced current is measured.
-
-
Data Analysis: The data from calcium influx or electrophysiology experiments is used to generate concentration-response curves. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated.
Mandatory Visualization
To visually represent the cellular mechanisms and experimental logic, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining this compound selectivity.
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.
References
Comparative Analysis of CNS Penetration of TRPV1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) penetration of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists is critical for the development of effective therapeutics targeting central pain pathways and other neurological disorders. This guide provides a comparative analysis of the CNS penetration of various TRPV1 antagonists, supported by experimental data and detailed methodologies.
Data on CNS Penetration of TRPV1 Antagonists
The ability of a drug to cross the blood-brain barrier (BBB) is a key determinant of its efficacy for CNS targets. The brain-to-plasma ratio (B/P ratio) is a common metric used to quantify CNS penetration. A higher B/P ratio indicates greater distribution of the compound into the brain tissue relative to the systemic circulation.
Below is a summary of CNS penetration data for several TRPV1 antagonists.
| Compound | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (B/P) | CNS Penetration Classification | Reference |
| A-784168 | 1093 ± 203 | 745 ± 175 | 1.5 | Good | [1] |
| A-795614 | 38 ± 7 | 4520 ± 740 | 0.008 | Poor | [1][2] |
| A-425619 | - | - | ~0.05 (5%) | Low | [3] |
| AMG8163 | 27.8 | 49.5 | 0.58 | Moderate | [4] |
| AMG3731 | 23 | 765 | 0.03 | Poor | [4] |
| AMG1629 | 4.6 | 100.3 | 0.05 | Poor | [4] |
| Capsazepine | - | - | - | - | [5] |
Note: Data for Capsazepine's B/P ratio was not explicitly found in the provided search results, but it is a known TRPV1 antagonist used in CNS-related studies.
Studies have demonstrated that TRPV1 antagonists with good CNS penetration, such as this compound, are more potent in animal models of pain that involve central sensitization.[1][2][6][7] In contrast, antagonists with poor CNS penetration, like A-795614, show reduced efficacy in these models when administered systemically, although they can be effective when administered directly into the CNS (e.g., intrathecally).[1][7] This highlights the importance of central TRPV1 receptors in certain pain states and the necessity of adequate brain exposure for therapeutic effect.[1][7]
Experimental Protocols for Assessing CNS Penetration
Accurate assessment of CNS penetration is crucial in drug discovery. Several experimental techniques are employed to determine the extent to which a compound enters the brain.
In Situ Brain Perfusion
The in situ brain perfusion technique is a powerful method for studying the transport of compounds across the BBB under controlled conditions.[8]
Methodology:
-
Animal Preparation: Anesthetize the animal (commonly a rat or mouse).
-
Surgical Procedure: Expose the common carotid artery and ligate its external branches. Insert a cannula into the common carotid artery for perfusion. Ligate the corresponding contralateral artery to prevent collateral blood flow.
-
Perfusion: Perfuse a buffered physiological solution (artificial blood-brain barrier perfusate) containing the test compound at a known concentration through the cannulated artery at a constant flow rate.[8] The perfusion duration is typically short (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Brain Sampling: At the end of the perfusion, decapitate the animal and collect the brain.
-
Sample Analysis: Homogenize the brain tissue and analyze the concentration of the test compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Permeability: The brain uptake clearance (Kin) or permeability-surface area (PS) product can be calculated from the brain tissue concentration, the perfusate concentration, and the perfusion time.
Cerebrospinal Fluid (CSF) Sampling
Analysis of drug concentrations in the cerebrospinal fluid (CSF) is often used as a surrogate measure for unbound drug concentrations in the brain's interstitial fluid.[9][10][11][12]
Methodology:
-
Animal Preparation: Anesthetize the animal.
-
Surgical Procedure for Serial Sampling (Rodents): A cannula can be stereotaxically implanted into the cisterna magna or a lateral ventricle to allow for repeated CSF collection from the same animal.
-
Single Sample Collection (Lumbar Puncture): For larger animals and humans, CSF can be collected via a lumbar puncture using a needle inserted into the spinal canal.[10]
-
Sample Collection: Collect a small volume of CSF. For pharmacokinetic studies, CSF samples are taken at various time points after drug administration.
-
Plasma Sampling: Concurrently, collect blood samples to determine the plasma drug concentration.
-
Sample Analysis: Analyze the drug concentrations in both CSF and plasma (or unbound plasma) using a sensitive analytical method.
-
Calculation of CSF-to-Plasma Ratio: The ratio of the drug concentration in the CSF to that in the total or unbound plasma is calculated to estimate the extent of CNS penetration.
TRPV1 Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Assessing CNS Penetration.
References
- 1. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. TRPV1 activation results in disruption of the blood–brain barrier in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jneurosci.org [jneurosci.org]
- 8. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. principles-and-applicability-of-csf-sampling-for-the-assessment-of-cns-drug-delivery-and-pharmacodynamics - Ask this paper | Bohrium [bohrium.com]
- 10. sgs.com [sgs.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Principles and applicability of CSF sampling for the assessment of CNS drug delivery and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A-784168 as a Pharmacological Alternative to Genetic TRPV1 Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, including heat, capsaicin, and protons, making it a key target in pain research. Both genetic knockout of the TRPV1 gene and pharmacological blockade with antagonists are common strategies to investigate its function and therapeutic potential. This guide provides a detailed comparison of the potent and selective TRPV1 antagonist, A-784168, with genetic TRPV1 knockout models, supported by experimental data.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Deletion
This compound is a competitive antagonist of the TRPV1 receptor.[1] It binds to the receptor and prevents its activation by various stimuli, including capsaicin, heat, and endogenous ligands.[1][2] This pharmacological approach offers the advantage of acute, reversible, and dose-dependent inhibition of TRPV1 function. In contrast, genetic TRPV1 knockout involves the permanent deletion of the TRPV1 gene, leading to a complete and lifelong absence of the receptor protein.[3] While providing a definitive model of TRPV1 deficiency, this approach may lead to compensatory changes in other signaling pathways.
Comparative Efficacy in Preclinical Pain Models
The following tables summarize the quantitative effects of this compound and TRPV1 knockout in rodent models of inflammatory and neuropathic pain.
Thermal Hyperalgesia
Thermal hyperalgesia, an increased sensitivity to noxious heat, is a hallmark of inflammatory pain and is heavily dependent on TRPV1 activation.
Table 1: Comparison of this compound and TRPV1 Knockout on Thermal Hyperalgesia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Model Organism | Intervention | Measurement | Key Findings | Reference |
| Rat | This compound (100 µmol/kg, p.o.) | Paw Withdrawal Latency (Hargreaves test) | Significantly reversed CFA-induced thermal hyperalgesia. | Cui, M., et al. (2006) |
| Mouse | TRPV1 Knockout | Paw Withdrawal Latency (Hargreaves test) | Abolished the development of thermal hyperalgesia following CFA injection.[4] | Multiple sources |
Note: Data for this compound and TRPV1 knockout are from separate studies and are presented for comparative purposes.
Mechanical Allodynia
Mechanical allodynia, the perception of pain from a normally non-painful mechanical stimulus, is a common feature of neuropathic and inflammatory pain states. The role of TRPV1 in mechanical allodynia is more complex and appears to be more prominent in central sensitization.
Table 2: Comparison of this compound and TRPV1 Knockout on Mechanical Allodynia
| Model | Intervention | Measurement | Key Findings | Reference |
| CFA-induced Mechanical Allodynia (Rat) | This compound (100 µmol/kg, p.o.) | Paw Withdrawal Threshold (von Frey test) | Produced a significant, dose-dependent reversal of mechanical allodynia. | Cui, M., et al. (2006) |
| Nerve Injury-induced Mechanical Allodynia (Mouse) | TRPV1 Knockout | Paw Withdrawal Threshold (von Frey test) | Attenuated the development of mechanical hypersensitivity after peripheral nerve injury.[5] | Kim, Y. S., et al. (2008) |
Note: Data for this compound and TRPV1 knockout are from separate studies and are presented for comparative purposes.
Experimental Protocols
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test is utilized to assess the latency of paw withdrawal in response to a thermal stimulus.[6][7][8][9][10]
-
Acclimation: Rodents are individually placed in Plexiglas chambers on a heated glass floor and allowed to acclimate for at least 15-20 minutes.
-
Stimulus Application: A radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.
-
Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A cut-off time (typically 20-35 seconds) is set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is measured before and after the induction of inflammation and subsequent treatment with this compound or in TRPV1 knockout versus wild-type animals.
Von Frey Test for Mechanical Allodynia
The von Frey test measures the mechanical threshold for paw withdrawal.[11][12][13][14][15]
-
Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to habituate.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Threshold Determination: The threshold is determined as the filament force that elicits a paw withdrawal response in approximately 50% of applications, often using the up-down method.
-
Data Analysis: The paw withdrawal threshold is compared between baseline and post-injury/treatment conditions.
Visualizing the Pathways and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz.
Caption: TRPV1 Signaling Pathway.
Caption: Experimental Workflow.
Caption: Mechanism Comparison.
Conclusion
Both this compound and genetic TRPV1 knockout are powerful tools for studying the role of TRPV1 in pain and other physiological processes. This compound offers the flexibility of acute, dose-dependent, and reversible antagonism, making it a valuable tool for preclinical drug development and for dissecting the temporal and spatial aspects of TRPV1 function. Genetic knockout provides a definitive model of TRPV1 deficiency, though with the caveat of potential developmental compensation. The experimental data consistently demonstrate that both approaches effectively mitigate thermal hyperalgesia and, to a significant extent, mechanical allodynia in rodent models of pain, validating TRPV1 as a key therapeutic target. The choice between these two methodologies will depend on the specific research question, with pharmacological tools like this compound being particularly relevant for translational studies aimed at developing novel analgesics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nociception and inflammatory hyperalgesia evaluated in rodents using infrared laser stimulation after Trpv1 gene knockout or resiniferatoxin lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 10. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [en.bio-protocol.org]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 13. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. forum.painresearcher.net [forum.painresearcher.net]
A Comparative Review of A-784168 and Other TRPV1 Antagonists for Pain Research
For Immediate Release
This guide provides a comprehensive comparison of the transient receptor potential vanilloid 1 (TRPV1) antagonist A-784168 with other notable compounds in its class. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key performance data, experimental methodologies, and relevant biological pathways to facilitate informed decisions in pain research.
Introduction to this compound
This compound is a potent and selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, acid, and capsaicin.[1][2][3] The TRPV1 receptor is a key target in the development of novel analgesics due to its critical role in pain signaling. A distinguishing feature of this compound is its ability to penetrate the central nervous system (CNS), which is believed to contribute to its broad-spectrum analgesic effects in various preclinical pain models.[4]
Comparative In Vitro Pharmacology
The following table summarizes the in vitro potency and selectivity of this compound against other prominent TRPV1 antagonists.
| Compound | Target | Agonist/Stimulus | Assay | Species | IC50 / pKi | Selectivity | Reference(s) |
| This compound | TRPV1 | Capsaicin | FLIPR | Human | 25 nM (IC50) | Selective over a panel of 74 other receptors and ion channels. Weak activity at TRPM8 (IC50 = 20.8 µM). | [4] |
| TRPV1 | Acid (pH 5.0) | FLIPR | Human | 14 nM (IC50) | [4] | ||
| TRPV1 | NADA | FLIPR | Human | 33.7 nM (IC50) | [4] | ||
| TRPV1 | Anandamide | FLIPR | Human | 35.1 nM (IC50) | [4] | ||
| A-795614 | TRPV1 | Capsaicin | FLIPR | Human | 35 nM (IC50) | No activity against TRPM8. | [4] |
| A-425619 | TRPV1 | Capsaicin | Ca2+ influx | Rat DRG Neurons | 3-9 nM (IC50) | Selective TRPV1 antagonist. | [5][6] |
| SB-705498 | TRPV1 | Capsaicin | FLIPR | Human | 7.6 (pKi) | Highly selective against a wide range of receptors and ion channels. | [2][3] |
| TRPV1 | Acid (pH 5.3) | Electrophysiology | Human | 3 nM (IC50) | [2][3] | ||
| TRPV1 | Heat (50°C) | Electrophysiology | Human | 6 nM (IC50) | [2][3] | ||
| JNJ-17203212 | TRPV1 | Capsaicin | Not Specified | Rodent/Human | 38 nM (IC50) | Selective TRPV1 antagonist. | [7] |
| BCTC | TRPV1 | Capsaicin | Not Specified | Rat | 35 nM (IC50) | CNS penetrant. | [8] |
| TRPV1 | Acid | Not Specified | Rat | 6.0 nM (IC50) | [8] |
Comparative In Vivo Pharmacology & Efficacy
This compound has demonstrated significant efficacy in various rodent models of pain. A key differentiator is its CNS penetrance, which allows for broader analgesic effects compared to peripherally restricted antagonists like A-795614.
| Pain Model | Compound | Route of Administration | Efficacy (ED50 or % reversal) | Key Findings | Reference(s) |
| Capsaicin-Induced Secondary Mechanical Allodynia | This compound | Oral (p.o.) | 14 µmol/kg | More potent than A-795614 when administered orally. | [4] |
| Intrathecal (i.t.) | 11 nmol | Similar potency to A-795614 via direct CNS administration. | [4] | ||
| A-795614 | Oral (p.o.) | 62 µmol/kg | [4] | ||
| Intrathecal (i.t.) | 14 nmol | [4] | |||
| Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | This compound | Oral (p.o.) | 12 µmol/kg | Similar potency to A-795614. | [4] |
| Intrathecal (i.t.) | 35 nmol | Efficacious via central and peripheral administration. | [4] | ||
| Intraplantar (i.pl.) | 100 nmol | [4] | |||
| A-795614 | Oral (p.o.) | 6 µmol/kg | [4] | ||
| CFA-Induced Mechanical Allodynia | This compound | Oral (p.o.) | 26 µmol/kg | More potent than A-795614 when administered orally. | [4] |
| Intrathecal (i.t.) | 13 nmol | Similar potency to A-795614 via direct CNS administration. | [4] | ||
| A-795614 | Oral (p.o.) | >100 µmol/kg | [4] | ||
| Intrathecal (i.t.) | 12 nmol | [4] | |||
| Osteoarthritic Pain (MIA model) | This compound | Oral (p.o.) | 19 µmol/kg | Significantly reversed weight-bearing deficit. | [4] |
| Intrathecal (i.t.) | 10 nmol | Efficacious via central and supraspinal administration. | [4] | ||
| Intracerebroventricular (i.c.v.) | 10 nmol | [4] |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and the peripherally restricted A-795614 highlight the basis for their differing in vivo efficacy in certain pain models.
| Compound | Plasma Protein Binding (%) | Oral Bioavailability (%) | Volume of Distribution (L/kg) | Brain/Plasma Ratio | Reference(s) |
| This compound | 93.5 ± 0.9 | 33 | 12.4 | 1.5 | [4] |
| A-795614 | 94.1 ± 0.5 | 21 | 0.64 | 0.01 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cellular Assays (FLIPR)
HEK293 cells stably expressing human TRPV1 were plated in 384-well black-walled clear-bottom plates and grown to confluency. The cells were then loaded with a calcium-sensitive dye (Fluo-4 AM) in a buffered saline solution. Baseline fluorescence was measured using a fluorometric imaging plate reader (FLIPR). The antagonist was added to the wells, and after a short incubation period, an agonist (e.g., capsaicin, acid) was added. The change in fluorescence, indicative of intracellular calcium influx, was measured. IC50 values were calculated from the concentration-response curves.
In Vivo Pain Models
Animals: Male Sprague-Dawley rats were used for all in vivo experiments. Animals were housed under standard laboratory conditions with free access to food and water. All procedures were approved by an Institutional Animal Care and Use Committee.
Capsaicin-Induced Secondary Mechanical Allodynia: A 10 µg dose of capsaicin was injected into the plantar surface of one hind paw. Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the paw surface. The antagonist or vehicle was administered orally or intrathecally prior to the capsaicin injection, and paw withdrawal thresholds were measured at various time points post-injection.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA was injected into the plantar surface of one hind paw to induce inflammation. Thermal hyperalgesia was assessed by measuring the latency of paw withdrawal from a radiant heat source. Mechanical allodynia was measured using von Frey filaments. The antagonist or vehicle was administered at a time point when inflammation was fully developed (e.g., 24 hours post-CFA), and behavioral responses were assessed.
Monoiodoacetate (MIA)-Induced Osteoarthritic Pain: MIA was injected into the knee joint to induce an osteoarthritic condition. Pain was assessed by measuring the weight distribution between the ipsilateral and contralateral hind limbs using an incapacitance tester. The antagonist or vehicle was administered, and the change in weight-bearing was measured.
Signaling Pathways and Experimental Workflows
Caption: this compound blocks the TRPV1 channel, preventing pain signaling.
Caption: Workflow for in vivo testing of this compound in pain models.
Conclusion
This compound is a potent and selective TRPV1 antagonist with a favorable pharmacokinetic profile that includes CNS penetration. This property appears to confer a broader spectrum of analgesic activity in preclinical models of pain compared to peripherally restricted antagonists, particularly in conditions with a central sensitization component. The data presented in this guide provide a basis for the continued investigation of this compound and other TRPV1 antagonists as potential therapeutics for various pain states.
References
- 1. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. A 425619 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 7. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling A-784168
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of A-784168, a potent and selective TRPV1 antagonist. The information herein is compiled from publicly available data and general laboratory safety standards. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for comprehensive and definitive guidance before handling this compound.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Name | 3,6-dihydro-3′-(trifluoromethyl)-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-[1(2H),2′-bipyridine]-4-carboxamide |
| CAS Number | 824982-41-4[1] |
| Molecular Formula | C₁₉H₁₅F₆N₃O₃S[1][2][3] |
| Molecular Weight | 479.4 g/mol [1][2][3] |
| Appearance | Solid[2] |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO (approx. 40 mg/ml), and ethanol (up to 50 mM).[1][2] |
| Storage | Store at -20°C for long-term stability (≥4 years).[2] Can be stored at room temperature for short periods in the continental US.[4] Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[4] |
Personal Protective Equipment (PPE)
While a specific PPE level for this compound is not publicly available, the compound should be considered hazardous.[2] Standard laboratory best practices for handling potent chemical compounds should be strictly followed. The following table outlines recommended PPE based on general safety principles.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of the solid compound, especially when handling powders. |
For more detailed information on PPE levels, refer to guidelines from authorities such as the US Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Experimental Protocols: Handling and Disposal
Adherence to proper handling and disposal protocols is crucial to ensure laboratory safety and environmental protection.
Handling Protocol
-
Preparation : Before handling, ensure you have read and understood the supplier-provided Safety Data Sheet (SDS). Work should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing and Solution Preparation : When handling the solid form, avoid creating dust. A stock solution can be prepared by dissolving this compound in a suitable solvent like DMSO.[2] Ensure the solvent is purged with an inert gas.[2]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin.[2] Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Segregation : Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed containers.
-
Container Labeling : Label waste containers with "Hazardous Waste," the chemical name "this compound," and any other required institutional or local identifiers.
-
Storage of Waste : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
